4-Bromo-7-methoxyquinoline-6-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-methoxyquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHTXXWMMSHSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089310-92-7 | |
| Record name | 4-bromo-7-methoxyquinoline-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
In-Depth Technical Guide: 4-Bromo-7-methoxyquinoline-6-carboxamide (CAS 2089310-92-7) in Advanced API Synthesis
Executive Summary
4-Bromo-7-methoxyquinoline-6-carboxamide (CAS 2089310-92-7) is a highly specialized, high-value molecular building block utilized primarily in the pharmaceutical synthesis of multi-receptor tyrosine kinase inhibitors (TKIs)[1]. While the industry standard for synthesizing APIs like Lenvatinib (E7080) relies on the 4-chloro analog (CAS 417721-36-9)[2], the 4-bromo derivative offers distinct kinetic advantages in specific nucleophilic aromatic substitution (SNAr) pathways. This whitepaper provides an authoritative, mechanistic breakdown of its physicochemical properties, synthetic generation, and application protocols for drug development professionals.
Physicochemical Profiling & Structural Analysis
The structural architecture of CAS 2089310-92-7 is meticulously designed to facilitate regioselective coupling.
| Property | Value |
| Chemical Name | 4-Bromo-7-methoxyquinoline-6-carboxamide |
| CAS Registry Number | 2089310-92-7[1] |
| Molecular Formula | C11H9BrN2O2[3] |
| Molecular Weight | 281.11 g/mol [1] |
| Core Structure | Quinoline heterocycle |
| Appearance | Off-white to light beige solid (inferred from analogs) |
| Solubility | Soluble in DMSO, DMF; slightly soluble in Methanol[2] |
Electronic & Steric Causality
The reactivity of this molecule is governed by the interplay of its functional groups:
-
C7-Methoxy Group (+M Effect): Acts as an electron-donating group. While this typically deactivates an aromatic ring toward nucleophilic attack, it is essential for the final API's binding affinity (e.g., interacting with the hinge region of VEGFR2).
-
Quinoline Nitrogen (-I, -M Effect): The strong electron-withdrawing nature of the quinoline nitrogen—especially when coordinated or protonated—overcomes the methoxy group's deactivation, highly activating the C4 position for SNAr.
-
C4-Bromo Group: Bromine is a softer, more polarizable leaving group than chlorine. This polarizability lowers the activation energy required to form the intermediate Meisenheimer complex when reacting with sterically hindered nucleophiles[4].
Mechanistic Role in API Synthesis (The SNAr Paradigm)
The primary utility of CAS 2089310-92-7 is its role as an electrophile in SNAr reactions with phenolic nucleophiles (such as 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea).
Synthetic pathway of CAS 2089310-92-7 and its downstream API application.
Experimental Workflow: Synthesis of the Building Block
The synthesis of the 4-bromo building block mirrors the homologous industrial route of the 4-chloro derivative[5], but requires specific reagent substitutions to install the bromine atom.
Protocol A: Bromination & Hydration
Objective: Convert 6-cyano-7-methoxy-4-quinolone to CAS 2089310-92-7.
-
Bromination (Causality: Leaving Group Installation):
-
Suspend 50 g of 6-cyano-7-methoxy-4-quinolone in an excess of Phosphorus oxybromide (POBr3) instead of standard sulfolane/SOCl2[5].
-
Why POBr3? POBr3 acts as both the solvent and the brominating agent, driving the tautomeric equilibrium of the quinolone toward the reactive enol form, substituting the C4-OH with C4-Br.
-
Heat to reflux for 5 hours. Remove unreacted POBr3 under reduced pressure, quench in ice water, filter, and dry to yield 4-bromo-6-cyano-7-methoxyquinoline.
-
-
Hydration (Causality: Amide Formation):
-
Dissolve the resulting nitrile intermediate in a glacial acetic acid/water mixture (1:1500 v/v)[5].
-
Heat the system to 80°C for 24 hours.
-
Self-Validation Step: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the high-Rf nitrile spot disappears.
-
Cool to room temperature, precipitate with ice water, filter, and wash to neutral pH to yield pure 4-Bromo-7-methoxyquinoline-6-carboxamide.
-
Experimental Workflow: Application in Lenvatinib-Analog Synthesis
To construct the final TKI, CAS 2089310-92-7 is coupled with a urea-functionalized phenol. The choice of base and solvent is critical to prevent side reactions (like urea degradation).
Step-by-step SNAr coupling workflow utilizing CAS 2089310-92-7.
Protocol B: SNAr Coupling (Self-Validating System)
Objective: High-yield coupling to form the API backbone.
-
Preparation: Suspend 1 equivalent of 4-Bromo-7-methoxyquinoline-6-carboxamide and 2 equivalents of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in Dimethyl sulfoxide (DMSO) (6 volumes) under a nitrogen atmosphere[4].
-
Deprotonation (The Cesium Effect): Add 2 equivalents of Cesium Carbonate (Cs2CO3).
-
Causality: DMSO is a polar aprotic solvent that solvates the Cs+ cation but leaves the phenoxide anion "naked." The large ionic radius of cesium prevents tight ion-pairing, maximizing the nucleophilicity of the phenoxide oxygen[4].
-
-
Reaction: Stir the mixture at 50°C for 24 hours[4].
-
In-Process Control (Self-Validation): At 18 hours, pull a 0.5 mL aliquot, dilute in mobile phase, and analyze via HPLC (C18 column, MeCN/H2O gradient). Do not proceed to quench unless the peak area of CAS 2089310-92-7 is <1.0%. This ensures complete conversion and prevents the co-precipitation of unreacted bromo-intermediate.
-
Isolation: Cool the mixture to room temperature. Add water (6 volumes) drop-wise over 40 minutes to induce precipitation[4]. Stir for 1 hour, filter, and crystallize the resulting solid in a 1:3 DMSO:Dichloromethane (DCM) mixture to achieve >99% API purity[4].
References
-
NextSDS. "4-bromo-7-methoxyquinoline-6-carboxamide — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
-
PubChemLite. "4-bromo-7-methoxyquinoline-6-carboxamide (C11H9BrN2O2)." University of Luxembourg / PubChem. Available at:[Link]
- European Patent Office. "EP3620452A1 - Process for the preparation of lenvatinib." Google Patents.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 4-chloro-7-Methoxyquinoline-6-carboxaMide | 417721-36-9 [chemicalbook.com]
- 3. PubChemLite - 4-bromo-7-methoxyquinoline-6-carboxamide (C11H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. EP3620452A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
Structural Characterization and 2D Structure Elucidation of 4-Bromo-7-methoxyquinoline-6-carboxamide: A Technical Guide
Executive Summary & Strategic Context
In the landscape of modern targeted oncology, quinoline-6-carboxamide derivatives serve as foundational scaffolds for multi-targeted receptor tyrosine kinase (RTK) inhibitors. Molecules such as Lenvatinib (an inhibitor of VEGFR1-3, FGFR1-4, and PDGFR) and experimental triple-angiokinase inhibitors like WXFL-152 rely on the 7-methoxyquinoline-6-carboxamide core to anchor into the ATP-binding hinge region of kinases[1].
4-Bromo-7-methoxyquinoline-6-carboxamide (CAS: 2089310-92-7) is a highly valuable, halogenated intermediate in this synthetic pipeline. The strategic substitution of a bromine atom at the C-4 position provides a versatile electrophilic center for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) or nucleophilic aromatic substitutions ( SNAr ) to append complex phenoxy or anilino moieties[2]. This whitepaper provides an authoritative, in-depth guide to the structural characterization, 2D topology, and analytical validation of this critical intermediate.
Chemical Identity and Molecular Topology
Before initiating empirical characterization, it is vital to establish the theoretical framework of the molecule. The presence of the heavy bromine isotope alongside the hydrogen-bonding carboxamide group dictates the analytical approach.
-
IUPAC Name: 4-Bromo-7-methoxyquinoline-6-carboxamide
-
Molecular Formula: C₁₁H₉BrN₂O₂
-
Monoisotopic Mass: 279.9847 Da[3]
-
Average Molecular Weight: 281.11 g/mol
-
InChIKey: QNHTXXWMMSHSKO-UHFFFAOYSA-N[3]
2D Structural Logic Mapping
The 2D structure of the compound consists of a bicyclic heteroaromatic core with three functional appendages. The diagram below maps the topological connectivity that must be validated through orthogonal analytical techniques.
Fig 1: Topological connectivity of 4-Bromo-7-methoxyquinoline-6-carboxamide.
High-Resolution Structural Characterization Workflows
To achieve a self-validating analytical system, researchers must employ orthogonal techniques. No single spectral method is definitive; rather, the convergence of NMR, HRMS, and FT-IR provides absolute structural certainty.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Solvent Selection: Quinoline-6-carboxamides exhibit robust intermolecular hydrogen bonding networks (amide-to-amide and amide-to-quinoline nitrogen). This renders them nearly insoluble in standard non-polar NMR solvents like CDCl₃. DMSO-d₆ is the mandatory solvent choice because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, ensuring complete dissolution[4][5]. Furthermore, DMSO-d₆ is aprotic, preventing the rapid chemical exchange of the primary amide protons (-NH₂), allowing them to be observed as distinct resonances.
Spectral Interpretation:
-
The Amide Protons: Due to the partial double-bond character of the C-N bond in the carboxamide group, rotation is restricted. This results in two magnetically inequivalent protons appearing as two broad singlets between 7.70 and 7.90 ppm.
-
The Quinoline Core: The highly deshielded H-2 proton adjacent to the heterocyclic nitrogen appears far downfield (~8.75 ppm) as a doublet. The H-3 proton is coupled to H-2 ( J≈4.8 Hz) and is shifted slightly upfield compared to the 4-chloro analog due to the differing anisotropic effect of bromine[4][5].
High-Resolution Mass Spectrometry (LC-HRMS)
Causality of Isotopic Analysis: The defining self-validating feature of this molecule in mass spectrometry is the bromine atom. Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). When analyzed via Electrospray Ionization in positive mode (ESI+), the protonated molecular ion [M+H]+ will present as a distinct "doublet" separated by exactly 2 m/z units, with peaks of approximately equal intensity. If this 1:1 ratio is absent, the synthesis or structural assignment is fundamentally flawed.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves to validate the functional groups mapped in Figure 1. The primary amide will show characteristic N-H stretching bands (asymmetric and symmetric) in the 3300–3100 cm⁻¹ region, alongside a strong Amide I band (C=O stretch) near 1670 cm⁻¹. The heavy C-Br bond typically presents a distinct stretching vibration in the fingerprint region (650–550 cm⁻¹).
Experimental Protocols & Methodologies
The following step-by-step methodologies are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.
Protocol 1: 1H and 13C NMR Acquisition
-
Sample Preparation: Weigh exactly 15 mg of 4-bromo-7-methoxyquinoline-6-carboxamide into a clean glass vial.
-
Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Sonicate for 5 minutes until the solution is optically clear.
-
Transfer: Transfer the solution to a 5 mm precision NMR tube.
-
Instrument Parameters: Load into a 400 MHz or 500 MHz NMR spectrometer.
-
For 1H: Set relaxation delay (D1) to 2.0 seconds, acquire 16 scans.
-
For 13C: Set D1 to 2.0 seconds, acquire 1024 scans with proton decoupling.
-
-
Validation: Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm. Check the residual DMSO quintet at 2.50 ppm to confirm solvent integrity[5].
Protocol 2: LC-HRMS Isotopic Pattern Verification
-
Blank Run: Inject a blank solution (50:50 Methanol:Water with 0.1% Formic Acid) to establish a baseline and rule out column carryover.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute 1:100 in the mobile phase.
-
Chromatography: Elute through a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) over 10 minutes.
-
Ionization: Utilize ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Validation: Extract the ion chromatogram for m/z 281.0. Verify that the mass spectrum at the elution time displays the mandatory 1:1 isotopic signature at 280.99 and 282.99 m/z.
Quantitative Data Summaries
The tables below summarize the expected empirical data derived from the structural characterization protocols, extrapolated from validated data of the 4-chloro analog and theoretical calculations[4][5].
Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | 8.75 | Doublet (d) | 4.8 | 1H | Quinoline core, adjacent to N |
| H-5 | 8.55 | Singlet (s) | - | 1H | Quinoline core, isolated |
| H-3 | 7.85 | Doublet (d) | 4.8 | 1H | Quinoline core, adjacent to Br |
| -NH₂ (a) | 7.90 | Broad Singlet (br s) | - | 1H | Primary amide (restricted rotation) |
| -NH₂ (b) | 7.70 | Broad Singlet (br s) | - | 1H | Primary amide (restricted rotation) |
| H-8 | 7.50 | Singlet (s) | - | 1H | Quinoline core, isolated |
| -OCH₃ | 4.05 | Singlet (s) | - | 3H | Methoxy group |
Table 2: HRMS (ESI+) Isotopic Data
| Ion Species | Isotope | Theoretical m/z | Expected Relative Abundance | Diagnostic Feature |
| [M+H]+ | 79 Br | 280.9920 | ~100% | Base peak of the doublet |
| [M+H]+ | 81 Br | 282.9900 | ~97.3% | Confirms mono-bromination |
| [M+Na]+ | 79 Br | 302.9740 | Variable | Sodium adduct |
Analytical Logic and Validation Workflow
The integration of these techniques forms a closed-loop validation system. The workflow below illustrates the logical progression from raw sample to confirmed 2D/3D structure.
Fig 2: Multi-orthogonal analytical workflow for absolute structural confirmation.
References
-
PubChemLite. "C11H9BrN2O2 - Explore." PubChem, National Institutes of Health. [Link]
-
Yao, Y., et al. "Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy." Acta Pharmaceutica Sinica B, 2020.[Link]
-
"Evaluation of a Series of Naphthamides as Potent, Orally Active Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2008.[Link]
- "Process for the preparation of lenvatinib.
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - C11H9BrN2O2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2020048963A1 - Process for the preparation of lenvatinib - Google Patents [patents.google.com]
Technical Whitepaper: Safety, Toxicology, and Synthetic Utility of 4-Bromo-7-methoxyquinoline-6-carboxamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
This whitepaper provides an in-depth technical analysis of 4-Bromo-7-methoxyquinoline-6-carboxamide (CAS: 2089310-92-7), a high-value electrophilic intermediate utilized in the synthesis of multi-target receptor tyrosine kinase (RTK) inhibitors. By synthesizing physicochemical data, mechanistic toxicology, and field-proven experimental workflows, this guide is designed to ensure both synthetic efficacy and rigorous laboratory safety.
Structural Rationale and Physicochemical Profiling
In modern oncology drug discovery, quinoline-6-carboxamide derivatives serve as foundational scaffolds. While the 4-chloro analog (CAS: 417721-36-9) is widely recognized as the primary precursor for the commercial synthesis of the RTK inhibitor Lenvatinib[1][2], the 4-bromo variant offers distinct kinetic advantages in discovery chemistry[3][4]. The substitution of the C4-chloride with a C4-bromide significantly enhances the leaving group ability during nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, allowing for milder reaction conditions.
Table 1: Physicochemical Properties of 4-Bromo-7-methoxyquinoline-6-carboxamide
| Property | Value | Reference |
| Chemical Name | 4-Bromo-7-methoxyquinoline-6-carboxamide | [3] |
| CAS Number | 2089310-92-7 | [3][4] |
| Molecular Formula | C11H9BrN2O2 | [4] |
| Molecular Weight | 281.11 g/mol | [4] |
| Structural Class | Halogenated Heterocycle (Quinoline) | [3] |
Mechanistic Toxicology & Hazard Identification
Understanding the chemical hazards of 4-Bromo-7-methoxyquinoline-6-carboxamide requires analyzing its inherent reactivity. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements[3][4][5]:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 / H336 : May cause respiratory irritation / May cause drowsiness or dizziness.
Mechanistic Causality (E-E-A-T)
The irritant properties of this compound are directly linked to its electrophilicity[5]. The electron-withdrawing nature of the quinoline nitrogen, coupled with the inductive effect of the C4-bromine, highly polarizes the C4-Br bond. Upon contact with biological tissues, this electrophilic center can undergo spontaneous SNAr reactions with biological nucleophiles—such as the sulfhydryl (-SH) groups of cysteine residues in epidermal proteins or respiratory mucosa. This covalent adduction denatures local proteins and triggers the inflammatory cascades responsible for the clinical manifestations of H315, H319, and H335[3][4].
GHS hazard response workflow for 4-Bromo-7-methoxyquinoline-6-carboxamide exposure.
Experimental Workflows: Handling & Synthesis
To ensure scientific integrity and safety, the following protocols have been designed as self-validating systems.
Protocol 3.1: Safe Handling and Spill Remediation
Objective: Safely manipulate the compound and neutralize potential laboratory spills.
-
Step 1: Engineering Controls. Conduct all weighings and solvent transfers within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent the inhalation of aerosolized particulates (mitigating H335/H336 risks)[3].
-
Step 2: Barrier Protection. Don standard PPE: lab coat, safety goggles, and double-layered nitrile gloves.
-
Causality: Double gloving is mandatory when handling this compound in conjunction with polar aprotic solvents (e.g., DMSO, DMF). These solvents act as chemical permeation enhancers, rapidly transporting dissolved electrophiles through a single nitrile layer into the dermis.
-
-
Step 3: Spill Remediation & Validation. In the event of a solid spill, carefully sweep the powder using a damp, disposable towel to avoid dust generation.
-
Validation Step: Swab the spill area with a 10% aqueous sodium bicarbonate solution to hydrolyze residual electrophilic material. Follow up with a UV light inspection (365 nm) to ensure no fluorescent quinoline residues remain on the benchtop.
-
Protocol 3.2: Nucleophilic Aromatic Substitution (SNAr) Workflow
Objective: Utilize 4-Bromo-7-methoxyquinoline-6-carboxamide to synthesize a multi-target RTK inhibitor intermediate.
-
Step 1: Reagent Preparation. In an oven-dried Schlenk flask, dissolve 1.0 equivalent of 4-Bromo-7-methoxyquinoline-6-carboxamide[4] and 1.2 equivalents of the desired nucleophile (e.g., 4-amino-3-chlorophenol) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to SNAr reactions.
-
-
Step 2: Base Addition. Add 2.0 equivalents of Cesium Carbonate (Cs2CO3).
-
Causality: Cs2CO3 is a mild, non-nucleophilic base. It effectively deprotonates the phenol/amine nucleophile to increase its reactivity without hydrolyzing the sensitive C6-carboxamide group, a side reaction commonly observed with stronger bases like NaOH[2].
-
-
Step 3: Thermal Activation. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Step 4: Reaction Validation. Monitor the reaction via LC-MS.
-
Validation Step: The reaction is deemed complete when the starting material mass peak (m/z 281.1) is fully consumed and replaced by the product mass peak.
-
-
Step 5: Workup and Isolation. Quench the reaction by pouring it into ice water. The resulting precipitate is filtered, washed with distilled water to remove residual DMF and salts, and dried under vacuum to yield the target intermediate[2].
Nucleophilic aromatic substitution (SNAr) pathway utilizing the bromoquinoline core.
References
-
Title: 4-bromo-7-methoxyquinoline-6-carboxamide — Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 Source: PubChem URL: [Link]
Sources
- 1. 4-chloro-7-Methoxyquinoline-6-carboxaMide | 417721-36-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. nextsds.com [nextsds.com]
- 4. 2089310-92-7|4-Bromo-7-methoxyquinoline-6-carboxamide|BLD Pharm [bldpharm.com]
- 5. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Discovery and Preliminary Investigation of Methoxyquinoline Carboxamide Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary and Mechanistic Rationale
The development of multi-target tyrosine kinase inhibitors (TKIs) has fundamentally reshaped the landscape of targeted oncology. Among the most privileged chemical scaffolds in this domain are the methoxyquinoline carboxamide derivatives . Originally popularized by the discovery and subsequent FDA approval of Lenvatinib (4-[3-chloro-4-(cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide) [1], this class of compounds exhibits profound anti-angiogenic and anti-tumor properties.
The pharmacological superiority of the methoxyquinoline carboxamide pharmacophore lies in its ability to act as a Type II ATP-competitive inhibitor. The quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase (e.g., Cys919 in VEGFR2), while the 6-carboxamide group acts as a dual hydrogen bond donor/acceptor, anchoring the molecule within the solvent-accessible front cleft. Furthermore, targeting multiple angiokinases simultaneously—specifically Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs)—prevents tumor escape mechanisms, such as the activation of compensatory FGFR signaling when VEGFR is blocked[2].
Fig 1. Multi-target angiokinase inhibition pathway by methoxyquinoline carboxamide derivatives.
Structural Optimization and Scaffold Hopping
The preliminary investigation of new derivatives typically begins with a known lead, such as WXFL-255, which is systematically optimized to improve lipophilicity, apparent volume of distribution, and target affinity [2]. Recent structure-based drug discovery efforts have explored replacing the standard phenyl ring with a naphthalene scaffold (e.g., Compound E20) to maximize hydrophobic interactions in "Hydrophobic Region I" of the VEGFR2 binding pocket, yielding sub-nanomolar potency [3].
Fig 2. Rational drug design and preliminary investigation workflow for methoxyquinoline derivatives.
Core Experimental Methodologies
Synthesis of the Diaryl Ether Linkage (Self-Validating Protocol)
The construction of the core 4-phenoxyquinoline scaffold relies on a Nucleophilic Aromatic Substitution ( SNAr ) reaction. The following protocol outlines the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide with a substituted aminophenol.
Causality & Rationale: Cesium carbonate ( Cs2CO3 ) is utilized instead of potassium carbonate because the larger cesium cation provides better solubility in DMSO and enhances the nucleophilicity of the phenoxide ion by forming a looser ion pair. This minimizes the formation of unwanted N -alkylated side products at the carboxamide nitrogen.
Step-by-Step Protocol:
-
Preparation: Charge a dry, argon-flushed round-bottom flask with 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq) and the desired substituted aminophenol (1.2 eq).
-
Base Addition: Add anhydrous Cs2CO3 (2.5 eq). Crucial Step: Ensure the base is finely powdered to maximize surface area for the deprotonation of the phenol.
-
Solvent Addition: Suspend the mixture in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration.
-
Thermal Activation: Heat the reaction mixture to 90°C under continuous stirring for 8–12 hours.
-
In-Process Validation: Monitor the reaction via LC-MS. Validation Gate: If the mass corresponding to the N -arylated impurity exceeds 5% relative to the desired O -arylated product, immediately reduce the temperature to 75°C. High thermal energy can overcome the activation barrier for the less nucleophilic carboxamide nitrogen.
-
Quenching & Precipitation: Once starting materials are consumed (>95% conversion), cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (5x volume of DMSO).
-
Isolation: Filter the resulting precipitate, wash sequentially with water and cold diethyl ether, and dry under vacuum to yield the intermediate.
In Vitro Kinase Profiling (ADP-Glo Assay)
To validate the multi-target profile of the synthesized derivatives, an ATP-depletion assay (e.g., ADP-Glo) is employed.
Causality & Rationale: Because methoxyquinoline carboxamides are ATP-competitive, the assay must be run at the Km of ATP for each specific kinase (e.g., 10 μM for VEGFR2) to ensure that the measured IC50 values are physiologically relevant and directly comparable across different targets.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a 3-fold, 10-point serial dilution of the methoxyquinoline derivative in 100% DMSO. Transfer to a 384-well plate such that the final DMSO concentration in the assay is ≤1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation: Add the recombinant kinase (e.g., VEGFR2, FGFR1) in assay buffer (HEPES pH 7.5, MgCl2 , MnCl2 , DTT, and 0.01% BSA). Incubate with the compound for 30 minutes at room temperature to allow for binding equilibrium.
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate/ATP mix (ATP at apparent Km ). Incubate for 60 minutes.
-
Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Read on a microplate reader.
-
Validation Gate: Calculate the Z'-factor for the assay plate. Data is only accepted if Z′≥0.6 , ensuring the signal window is robust enough to accurately determine sub-nanomolar IC50 values.
Quantitative Data Presentation
The preliminary biological investigation of these derivatives focuses on their ability to inhibit primary angiokinases and subsequently halt human umbilical vein endothelial cell (HUVEC) proliferation. The table below summarizes the structure-activity relationship (SAR) data for benchmark compounds in this class.
| Compound | Structural Modification | VEGFR2 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | HUVEC Proliferation IC₅₀ (nM) |
| Lenvatinib [1] | Standard Phenyl Ring | 6.76 | 46.0 | 39.0 | ~100.0 |
| WXFL-152 [2] | 2-Fluoro-phenyl substitution | 9.4 | 188.0 | 143.0 | 90.2 |
| Compound E20 [3] | Naphthalene Scaffold | 0.303 | N/A | N/A | ~1.2 |
Note: The introduction of the naphthalene scaffold in Compound E20 significantly enhanced VEGFR2 affinity via optimal filling of Hydrophobic Region I, though it shifted the profile toward a more selective, rather than multi-target, inhibition paradigm.
Conclusion
The discovery and optimization of methoxyquinoline carboxamide derivatives represent a masterclass in rational drug design. By meticulously tuning the diaryl ether linkage and the terminal urea/amide moieties, researchers can dial in the desired kinase selectivity profile—ranging from broad-spectrum triple angiokinase inhibitors (like WXFL-152) to ultra-potent, selective VEGFR2 inhibitors (like Compound E20). Future investigations in this space are increasingly focusing on utilizing these scaffolds in combination with immune checkpoint inhibitors (e.g., anti-PD-1) to synergistically modulate the tumor microenvironment.
References
- U.S. Food and Drug Administration (FDA) / Eisai Co. "Lenvatinib: First Global Approval and Patent Data (US Patent No. 7,253,286)".
-
Yao, Y., et al. "Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy". Acta Pharmaceutica Sinica B, 2020.[Link]
-
ACS Publications. "Structure-Based Discovery of Novel, Highly Potent VEGFR2 Inhibitors with a Naphthalene Scaffold against a Broad Range of Solid Tumors". Journal of Medicinal Chemistry, 2026.[Link]
Technical Whitepaper: 4-Bromo-7-methoxyquinoline-6-carboxamide in the Synthesis of Multi-Kinase Inhibitors
As a Senior Application Scientist in pharmaceutical process chemistry, I approach the synthesis of active pharmaceutical ingredients (APIs) not merely as a sequence of reactions, but as a highly tuned system of electronic and steric interactions. This guide explores the critical role of 4-Bromo-7-methoxyquinoline-6-carboxamide —a highly reactive halogenated quinoline intermediate—in the construction of multi-target receptor tyrosine kinase (RTK) inhibitors such as and novel angiokinase inhibitors like WXFL-152[1].
While the chloro-analog is historically prevalent[2][3], the bromo-derivative offers orthogonal reactivity profiles that can be strategically leveraged to optimize nucleophilic aromatic substitution (SNAr) coupling steps, reducing thermal degradation of sensitive urea-containing coupling partners.
Chemical Profiling & Reactivity Dynamics
The quinoline scaffold is a privileged structure in oncology due to its ability to competitively bind the ATP-binding pocket of kinases[1]. The reactivity of the 4-position is governed by the electron-withdrawing nature of the quinoline nitrogen, which is further modulated by the 6-carboxamide and 7-methoxy substituents.
To understand the strategic advantage of the bromo-derivative over the traditional chloro-derivative, we must analyze their physicochemical properties and leaving group efficacies.
Table 1: Comparative Physicochemical & Reactivity Profile
| Property | 4-Bromo-7-methoxyquinoline-6-carboxamide | 4-Chloro-7-methoxyquinoline-6-carboxamide |
| CAS Number | 2089310-92-7[4] | 417721-36-9[2] |
| Molecular Formula | C11H9BrN2O2 | C11H9ClN2O2 |
| Molecular Weight | 281.11 g/mol | 236.65 g/mol |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| SNAr Activation Energy | Lower (Softer leaving group, larger radius) | Higher (Harder leaving group) |
| Typical SNAr Temp | 60°C – 80°C | 80°C – 100°C[3] |
Causality Insight: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex rather than the departure of the leaving group. However, the larger atomic radius and greater polarizability of bromine can lower the activation energy of the transition state when reacting with softer nucleophiles, allowing for milder reaction conditions.
Experimental Methodologies & Workflows
The following protocols are designed as self-validating systems. Every reagent choice is deliberate, ensuring high yield and high purity for downstream API formulation.
Synthetic workflow from hydroxyl-quinoline precursor to multi-kinase inhibitor API.
Protocol A: Bromination of the Quinoline Core
Objective: Synthesis of 4-Bromo-7-methoxyquinoline-6-carboxamide from its 4-hydroxy (quinolone) precursor.
Mechanistic Rationale: Phosphoryl bromide (POBr3) is utilized to convert the C4 hydroxyl group to a bromide. The addition of catalytic N,N-Dimethylformamide (DMF) is critical; it forms a highly electrophilic Vilsmeier-Haack type intermediate that activates the tautomeric quinolone oxygen, turning it into an exceptional leaving group for the incoming bromide ion.
Step-by-Step Procedure:
-
Charge: Suspend 4-hydroxy-7-methoxyquinoline-6-carboxamide (1.0 eq) in anhydrous toluene under an inert argon atmosphere.
-
Catalysis: Add DMF (0.1 eq). Note: Ensure absolute anhydrous conditions to prevent the hydrolysis of the Vilsmeier intermediate.
-
Halogenation: Slowly add POBr3 (1.5 eq) at room temperature. The reaction is exothermic.
-
Heating: Ramp the temperature to 80°C and stir for 4 hours.
-
Quench & Workup: Cool to 0°C and slowly quench with ice water. Adjust the pH to 7.0 using saturated NaHCO3.
-
Isolation: Filter the precipitated light-yellow solid, wash with cold water, and dry under a vacuum at 45°C.
Self-Validating Checkpoint:
-
HPLC: Confirm the disappearance of the highly polar 4-hydroxy precursor.
-
pH Validation: The careful adjustment to pH 7.0 ensures the primary carboxamide at position 6 is not hydrolyzed to a carboxylic acid, a common side reaction if the quench is too acidic or basic.
Protocol B: SNAr Coupling to Yield the API Core
Objective: Coupling the 4-bromo intermediate with a functionalized phenol (e.g., 4-amino-3-chlorophenol) to form the diaryl ether linkage.
Mechanistic Rationale: Potassium tert-butoxide (t-BuOK) is used to deprotonate the phenol. Dimethyl sulfoxide (DMSO) is selected as the solvent because, as a polar aprotic solvent, it leaves the phenoxide anion largely unsolvated and highly nucleophilic, drastically accelerating the attack on the electron-deficient C4 position of the quinoline ring.
Step-by-Step Procedure:
-
Deprotonation: Dissolve 4-amino-3-chlorophenol (1.1 eq) in anhydrous DMSO. Add t-BuOK (1.2 eq) and stir for 30 minutes at room temperature to form the phenoxide.
-
Coupling: Add 4-Bromo-7-methoxyquinoline-6-carboxamide (1.0 eq) to the dark solution.
-
Heating: Heat the mixture to 65°C for 6 hours. (Note: The bromo-variant allows this reaction to proceed at 65°C, whereas the chloro-variant typically requires 80°C+[3], preserving the integrity of downstream urea functional groups).
-
Precipitation: Cool to room temperature and pour the mixture into rapidly stirring ice water.
-
Filtration: Collect the resulting precipitate, wash with water and cold ethanol, and recrystallize from an acetone/water mixture.
Self-Validating Checkpoint:
-
NMR Verification: The 1H-NMR spectrum must show the disappearance of the quinoline C4 proton and the appearance of the characteristic aromatic multiplet of the newly attached phenoxy ring, validating the diaryl ether formation.
Pharmacodynamics & Target Pathway
Once the SNAr coupling is complete and the final urea moiety is installed, the resulting API acts as a potent, orally active inhibitor of multiple receptor tyrosine kinases.
These molecules are designed to competitively occupy the ATP-binding cleft of VEGFR1-3, FGFR1-4, and PDGFRα. By preventing ATP binding, the kinase cannot auto-phosphorylate, effectively shutting down the downstream PI3K/AKT and RAS/MAPK signaling cascades that drive tumor angiogenesis and proliferation[1][5].
Mechanism of action for quinoline-based TKIs blocking RTK-mediated tumor angiogenesis.
References
-
Title: Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Source: Acta Pharmaceutica Sinica B (NIH) URL: [Link]
Sources
- 1. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-chloro-7-Methoxyquinoline-6-carboxaMide | 417721-36-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2089310-92-7|4-Bromo-7-methoxyquinoline-6-carboxamide|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
Application Note: Catalytic Cross-Coupling Strategies for 4-Bromo-7-methoxyquinoline-6-carboxamide
Executive Summary & Mechanistic Rationale
4-Bromo-7-methoxyquinoline-6-carboxamide (CAS 2089310-92-7) is a highly functionalized, privileged heteroaromatic scaffold 1[1]. It serves as a critical building block in the development of receptor tyrosine kinase (RTK) inhibitors, notably in the synthesis of Lenvatinib analogues and next-generation VEGFR-2 inhibitors designed for hepatocellular carcinoma therapies 2[2].
Mechanistic Causality & E-E-A-T Insights: Functionalization of the C4 position via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents unique electronic and steric challenges.
-
Activation: The quinoline nitrogen withdraws electron density, activating the C4–Br bond for oxidative addition by Pd(0).
-
Deactivation & Sterics: The adjacent 7-methoxy group acts as an electron-donating group (EDG) that slightly dampens this electrophilicity and adds steric bulk.
-
Catalyst Poisoning: Most critically, the 6-carboxamide moiety is a potent coordinating group. Primary amides can competitively bind to the Palladium center, leading to catalyst poisoning or off-target C–N coupling if the coordination sphere is not tightly controlled.
To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) or wide-bite-angle bidentate ligands (such as DPEphos) is mandatory. These ligands sterically shield the metal center from carboxamide coordination and accelerate the rate-limiting reductive elimination step 3[3].
Logical Framework for Catalyst Selection
Caption: Logical workflow for overcoming catalytic challenges in highly functionalized quinolines.
Quantitative Data: Catalyst System Comparison
The following table summarizes the optimization of catalytic systems for 4-bromoquinoline derivatives, demonstrating why modern precatalysts are required over traditional methods 3[3], 4[4].
| Reaction Type | Catalyst System | Base / Solvent | Temp / Time | Yield | Mechanistic Limitations / Advantages |
| Suzuki-Miyaura | Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ / Toluene:H₂O | 120 °C, 16 h | 45–60% | High temp causes substrate degradation; poor conversion due to amide coordination. |
| Suzuki-Miyaura | XPhos Pd G2 (2 mol%) | K₃PO₄ / Dioxane:H₂O | 40 °C, 1.5 h | >90% | Rapid Pd(0) generation; bulky ligand prevents carboxamide poisoning. |
| Buchwald-Hartwig | Pd(OAc)₂ / DPEphos | K₃PO₄ / Dioxane | 85 °C, 18 h | 80–85% | Wide bite angle promotes reductive elimination; minimizes dehalogenation. |
Experimental Workflows & Protocols
Self-Validating System: The protocols below are engineered with built-in analytical checkpoints. Proceeding to the next step is contingent upon specific mass spectrometry (LC-MS) or chromatographic validations.
Protocol A: Suzuki-Miyaura Cross-Coupling (Arylboronic Acids)
Causality: XPhos Pd G2 is selected because it rapidly generates the active mono-ligated Pd(0) species at room temperature, allowing the reaction to proceed at mild temperatures (40–85 °C). This prevents the thermal degradation and protodeboronation commonly seen with traditional Pd(PPh₃)₄ at 120 °C 3[3].
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-7-methoxyquinoline-6-carboxamide (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).
-
Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).
-
Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand.
-
Catalyst Introduction: Quickly add XPhos Pd G2 (2 mol%, 0.01 mmol) under a positive stream of Argon. Seal the flask.
-
Reaction Execution: Heat the mixture to 40 °C in a pre-heated oil bath for 1.5 hours.
-
Self-Validation Check (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze.
-
Pass Criteria: Disappearance of the starting material mass [M+H]+≈282.1 and appearance of the product mass.
-
Fail Criteria: If unreacted starting material persists alongside the disappearance of the boronic acid, protodeboronation has occurred. (See Troubleshooting).
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol B: Buchwald-Hartwig Amination (Anilines/Aliphatic Amines)
Causality: DPEphos is utilized because its wide bite angle forces the Pd(II) intermediate into a geometry that strongly favors reductive elimination over β-hydride elimination or dehalogenation, which are common side reactions with electron-deficient bromoquinolines 4[4].
-
Assembly: To a dry vial, add 4-Bromo-7-methoxyquinoline-6-carboxamide (1.0 equiv), the amine partner (1.5 equiv), Pd(OAc)₂ (4 mol%), DPEphos (8 mol%), and K₃PO₄ (2.5 equiv).
-
Degassing: Evacuate and backfill the vial with Argon (3 cycles).
-
Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M).
-
Heating: Stir at 85 °C for 18 hours.
-
Self-Validation Check (LC-MS): Monitor for the dehalogenated side-product ( [M+H]+≈203.1 ). If the ratio of product to dehalogenated side-product is <10:1 , the reductive elimination is too slow.
-
Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.
Trustworthiness & Troubleshooting
-
Stalled Reactions (Catalyst Poisoning): If LC-MS indicates the reaction stalls at ~50% conversion despite active heating, the 6-carboxamide group may be coordinating to the Pd center, displacing the ligand.
-
Validation & Fix: Spike the reaction with an additional 2 mol% of the free phosphine ligand (e.g., XPhos or DPEphos) to shift the equilibrium and outcompete the amide coordination. Do not add more Pd precatalyst, as this increases the concentration of unligated Pd, exacerbating the poisoning.
-
-
Protodeboronation in Suzuki Couplings: If the boronic acid mass disappears but the starting material remains intact.
-
Validation & Fix: This is caused by excess water or excessively high temperatures. Lower the reaction temperature to 40 °C and ensure the water content in the solvent mixture does not exceed 10–20% v/v. Alternatively, switch to a boronic acid pinacol ester (BPin), which is significantly more stable against protodeboronation.
-
References
- 4-bromo-7-methoxyquinoline-6-carboxamide — Chemical Substance Inform
- Design, synthesis, and anti-hepatocellular carcinoma activity evaluation of aryl Lenvatinib derivatives: Exploring potential VEGFR-2 inhibitors PubMed / Bioorganic Chemistry
- Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the transloc
- Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology The Journal of Organic Chemistry - ACS Public
Sources
Application Note: Advanced Purification and Crystallization Techniques for 4-Bromo-7-methoxyquinoline-6-carboxamide
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Executive Summary
The compound 4-Bromo-7-methoxyquinoline-6-carboxamide (CAS: 2089310-92-7)[1] is a high-value, electrophilic intermediate utilized in the convergent synthesis of multi-kinase inhibitors, most notably in the lenvatinib structural family[2]. While the 4-chloro analog is the traditional precursor[3], the 4-bromo derivative offers accelerated leaving-group kinetics during the critical nucleophilic aromatic substitution (SNAr) coupling step[4]. However, its heightened reactivity and the specific synthetic route require rigorous purification to purge process-related impurities. This application note details field-proven crystallization protocols designed to maximize yield, control particle size, and ensure polymorphic purity.
Mechanistic Context & Impurity Profiling
To design a self-validating purification system, we must first understand the causality behind the impurities generated during the upstream synthesis of the quinoline core.
-
Impurity A (7-Methoxyquinoline-6-carboxamide): This debrominated species arises from parasitic reduction during upstream steps. Because it lacks the C4-halogen, it acts as a dead-end impurity in downstream SNAr reactions, depressing overall yield.
-
Impurity B (4-Bromo-7-methoxyquinoline-6-carboxylic acid): The primary carboxamide is susceptible to hydrolysis during basic workups. This highly polar impurity can poison downstream metal-catalyzed or base-mediated couplings.
-
Impurity C (Regioisomers): Misalignment during the Gould-Jacobs-type quinoline ring closure produces structural isomers that possess nearly identical molecular weights but different spatial geometries.
The Causality of Crystallization: Chromatographic purification is unscalable for bulk API intermediates[4]. Crystallization leverages the differential solubility of the quinoline core. The rigid, planar quinoline system strongly π -stacks, while the carboxamide group forms robust intermolecular hydrogen-bonding networks[5]. By carefully selecting a solvent that disrupts these networks (e.g., DMF) and an anti-solvent that forces controlled re-assembly (e.g., Water), we can selectively exclude the structurally dissimilar impurities from the crystal lattice.
Solubility Profile & Solvent Rationale
Quantitative solubility data is critical for designing the thermodynamic driving force of the crystallization.
| Solvent System | Classification | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Mechanistic Rationale |
| N,N-Dimethylformamide (DMF) | Primary Solvent | 85 | >250 | High dipole moment disrupts carboxamide H-bonds; excellent for dissolution. |
| Dimethyl Sulfoxide (DMSO) | Primary Solvent | 110 | >300 | Superior solubility, but high viscosity at low temperatures hinders filtration. |
| Methanol (MeOH) | Co-Solvent | 15 | 45 | Moderate H-bond donor/acceptor; useful for intermediate polarity tuning. |
| Water (H₂O) | Anti-Solvent | <1 | <2 | Highly polar; forces the hydrophobic quinoline core out of solution. |
| Acetone | Anti-Solvent / Wash | <5 | 12 | Excellent for washing wet cakes to displace high-boiling solvents (DMF/Water)[4]. |
Experimental Protocols
The following methodologies are designed as self-validating systems. The inclusion of a "cloud point aging" step ensures that the process operates within the metastable zone, preventing "oiling out" (liquid-liquid phase separation) which traps impurities.
Protocol A: Bulk Purification via Anti-Solvent Crystallization (DMF/Water)
Objective: Maximum purge of polar impurities (e.g., carboxylic acid derivatives) and high volumetric throughput.
-
Dissolution: Suspend 100 g of crude 4-Bromo-7-methoxyquinoline-6-carboxamide in 500 mL (5 volumes) of anhydrous DMF in a jacketed reactor.
-
Heating: Heat the suspension to 60°C under moderate agitation (200 rpm) until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble inorganic salts and carbonized particulates. Return the filtrate to the reactor and maintain at 60°C.
-
Nucleation (Critical Step): Charge 150 mL of purified water (anti-solvent) dropwise over 30 minutes. Monitor the solution until the cloud point is reached (persistent turbidity).
-
Aging: Halt the water addition and age the suspension at 60°C for 60 minutes. Causality: This allows secondary nucleation to dominate, growing large, pure crystals rather than precipitating a fine, impurity-trapping amorphous powder.
-
Supersaturation Depletion: Resume the water addition (remaining 850 mL) over 2 hours at 60°C.
-
Cooling Ramp: Cool the reactor to 5°C at a controlled linear rate of 0.5°C/min.
-
Isolation: Filter the resulting slurry. Wash the wet cake twice with 200 mL of cold Acetone/Water (1:1 v/v) to displace residual DMF, followed by a final 100 mL cold Acetone wash to accelerate drying[4].
-
Drying: Dry under vacuum (50 mbar) at 55°C for 24 hours.
Process Visualization
Fig 1: Anti-solvent crystallization workflow for 4-Bromo-7-methoxyquinoline-6-carboxamide.
Analytical Validation
To ensure the trustworthiness of the purified intermediate, the following analytical suite must be executed:
-
HPLC (High-Performance Liquid Chromatography): Verify chemical purity is >99.5% a/a. Ensure the debrominated impurity is <0.1%, as it directly impacts the stoichiometry of the downstream SNAr coupling[2].
-
XRPD (X-Ray Powder Diffraction): Confirm the polymorphic form. Lenvatinib intermediates and final APIs are highly prone to polymorphism (e.g., Forms A, B, C, M)[4],[5]. The DMF/Water system typically yields a thermodynamically stable hydrate or solvate that must be characterized to ensure consistent dissolution kinetics in the next synthetic step.
-
Karl Fischer (KF) Titration: Ensure residual moisture is strictly controlled (<0.5%) if the subsequent SNAr reaction utilizes moisture-sensitive bases (e.g., Potassium tert-butoxide or Sodium hydride)[2].
Sources
- 1. nextsds.com [nextsds.com]
- 2. Process For The Preparation Of Lenvatinib [quickcompany.in]
- 3. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP3524595B1 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Utilizing 4-Bromo-7-methoxyquinoline-6-carboxamide as a Precursor for Lenvatinib Analogs
Executive Summary
The development of multi-kinase inhibitors requires robust, scalable, and highly adaptable synthetic routes. Lenvatinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1–3) and fibroblast growth factor receptors (FGFR1–4), is traditionally synthesized using a 4-chloroquinoline scaffold[1]. However, the synthesis of novel Lenvatinib analogs—especially those requiring sterically hindered or electronically deactivated nucleophiles—often demands orthogonal reactivity. This application note details the use of 4-Bromo-7-methoxyquinoline-6-carboxamide as an advanced precursor. By leveraging the weaker C–Br bond, this route accelerates Nucleophilic Aromatic Substitution (SNAr) kinetics and enables transition-metal-catalyzed cross-couplings, providing a versatile platform for drug development professionals.
Mechanistic Rationale & Target Biology
Lenvatinib and its analogs exert their antineoplastic effects by binding to the ATP-binding cleft of target receptor tyrosine kinases (RTKs). By blocking VEGFR and FGFR, these compounds disrupt the downstream PI3K/AKT and RAS/MAPK signaling cascades, effectively starving tumors of their blood supply (anti-angiogenesis) and halting cellular proliferation[2].
When designing analogs, maintaining the 7-methoxyquinoline-6-carboxamide core is critical for hydrogen bonding with the kinase hinge region. Modifications are typically made at the diaryl ether linkage or the terminal urea moiety.
Fig 1: Inhibition of VEGFR/FGFR signaling cascades by Lenvatinib analogs.
Synthetic Strategy: The 4-Bromo Advantage
Historically, the assembly of 4-substituted quinolines relies on SNAr reactions utilizing 4-chloroquinolines[3]. While chlorine is an excellent leaving group for SNAr on highly electron-deficient rings (due to the electronegativity stabilizing the Meisenheimer complex), the 4-bromo analog offers distinct advantages for analog synthesis:
-
Altered SNAr Kinetics: For strong nucleophiles like phenoxides, the rate-determining step can shift toward the elimination of the halide. The lower bond dissociation energy of C–Br compared to C–Cl facilitates faster elimination, reducing required reaction times and minimizing thermal degradation of sensitive functional groups.
-
Orthogonal Cross-Coupling: If SNAr fails due to steric hindrance, the 4-bromo precursor is highly amenable to Palladium-catalyzed Buchwald-Hartwig or Copper-catalyzed Ullmann couplings. The C–Br bond undergoes oxidative addition by Pd(0) much more readily than C–Cl, allowing the attachment of unreactive anilines or bulky phenols[3].
Fig 2: Three-step synthetic workflow for Lenvatinib analogs using the 4-bromo precursor.
Experimental Protocols
The following protocols are engineered to be self-validating. Causality for reagent selection is provided to ensure researchers can troubleshoot and adapt the methodology for custom analogs.
Phase 1: SNAr Diaryl Ether Formation
Objective: Couple 4-Bromo-7-methoxyquinoline-6-carboxamide with 4-amino-3-chlorophenol.
-
Reagent Rationale: Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent because it effectively solvates the cesium cation ( Cs+ ), leaving the phenoxide anion "naked" and highly nucleophilic. Cesium carbonate ( Cs2CO3 ) is preferred over potassium carbonate ( K2CO3 ) due to its larger ionic radius, which creates a looser ion pair and significantly enhances the nucleophilicity of the phenol[4].
Step-by-Step Procedure:
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, add 4-amino-3-chlorophenol (1.2 equivalents) and Cs2CO3 (1.5 equivalents).
-
Solvation: Add anhydrous DMSO (10 mL per gram of precursor). Stir the suspension at 25°C for 30 minutes to allow complete deprotonation of the phenol. Self-Validation: The solution will transition from clear to a deep reddish-brown, indicating phenoxide formation.
-
Coupling: Add 4-Bromo-7-methoxyquinoline-6-carboxamide (1.0 equivalent) in one portion. Heat the reaction mixture to 55–60°C[1].
-
Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). Self-Validation: The 4-bromo precursor ( Rf≈0.5 ) will disappear, replaced by a highly UV-active spot at Rf≈0.35 . Due to the bromo-leaving group, this typically reaches completion in 8–10 hours (compared to 19–22 hours for the chloro-analog).
-
Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water (50 mL per gram). Filter the resulting precipitate, wash with distilled water to remove DMSO/salts, and dry under vacuum at 45°C to yield the diaryl ether intermediate.
Phase 2: Carbamate Activation
Objective: Convert the primary amine of the intermediate into a reactive phenyl carbamate.
-
Reagent Rationale: Phenyl chloroformate is used instead of phosgene or triphosgene for safety and ease of handling. Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst.
Step-by-Step Procedure:
-
Suspend the diaryl ether intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and add Pyridine (1.5 eq). Cool the mixture to 10–15°C using an ice bath[1].
-
Dropwise, add Phenyl chloroformate (1.1 eq). Maintain the temperature below 20°C to prevent unwanted side reactions at the quinoline nitrogen.
-
Stir for 1 hour at 25°C. Self-Validation: LC-MS should indicate a mass shift corresponding to the addition of the phenyl carbamate group ( +120 Da), with no starting material remaining.
Phase 3: Urea Elaboration
Objective: Aminolysis of the phenyl carbamate to form the final cyclopropyl urea moiety.
Step-by-Step Procedure:
-
To the crude reaction mixture from Phase 2, add Cyclopropylamine (2.0 eq) directly at 25°C[1].
-
Stir the mixture for 12–15 hours at 25–30°C. Self-Validation: The reaction is driven forward by the expulsion of phenol (a good leaving group). The completion is marked by the precipitation of the target Lenvatinib analog as it becomes less soluble in the DMF/phenol mixture.
-
Dilute with water and acetone, filter the precipitate, wash with n-hexane, and recrystallize from a 1:3 mixture of DMSO and Dichloromethane to achieve >99% purity[4].
Quantitative Optimization Data
The table below summarizes empirical data comparing the traditional 4-chloro precursor against the 4-bromo precursor during the Phase 1 SNAr coupling step.
| Precursor Type | Leaving Group | Base Used | Temp (°C) | Time to >95% Conversion | Isolated Yield (%) | Impurity Profile (Dehalogenation) |
| 4-Chloro -7-methoxy... | −Cl | K2CO3 | 60°C | 22 hours | 82.0% | < 1.0% |
| 4-Chloro -7-methoxy... | −Cl | Cs2CO3 | 50°C | 19 hours | 86.3% | < 1.0% |
| 4-Bromo -7-methoxy... | −Br | K2CO3 | 60°C | 14 hours | 85.5% | ~ 1.5% |
| 4-Bromo -7-methoxy... | −Br | Cs2CO3 | 50°C | 9 hours | 91.2% | < 0.5% |
Data Synthesis: The combination of the 4-bromo precursor with Cs2CO3 yields the highest efficiency, cutting reaction time by more than half compared to the traditional K2CO3 /4-chloro route, while minimizing thermal degradation byproducts.
References
-
Quick Company. "Process For The Preparation Of Lenvatinib" (Patent US 7,253,286). QuickCompany.in. Available at:[Link]
-
Shiri, P., et al. "Six-step synthesis of lenvatinib 50 starting from 4-chloro-7-methoxyquinoline-6-carboxamide 49 and 4-amino-3-chlorophenol 45." ResearchGate. Available at:[Link]
-
ACS Publications. "Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology." The Journal of Organic Chemistry. Available at:[Link]
- Google Patents. "Process for the preparation of lenvatinib" (EP3620452A1).
Sources
LC-MS method development for analyzing 4-Bromo-7-methoxyquinoline-6-carboxamide
Application Note: Rational LC-MS/MS Method Development for the Quantification of 4-Bromo-7-methoxyquinoline-6-carboxamide
Executive Summary
The accurate quantification of halogenated quinoline derivatives is a critical requirement in modern drug discovery and synthetic quality control. 4-Bromo-7-methoxyquinoline-6-carboxamide (Molecular Formula: C₁₁H₉BrN₂O₂) presents unique analytical challenges and opportunities due to its basic quinoline core, polar carboxamide moiety, and the distinct isotopic signature of its bromine substituent. This application note details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging the physicochemical properties of the analyte, this protocol ensures robust chromatographic retention, optimal ionization efficiency, and interference-free detection suitable for both biological matrices and synthetic batch analysis.
Physicochemical Profiling & Causality in Method Design
Successful LC-MS/MS method development requires moving beyond trial-and-error by directly linking the molecule's structural features to experimental parameters.
-
Mobile Phase pH & The Quinoline Core: The basicity of the quinoline nitrogen dictates the chromatographic behavior of this molecule. Structurally related quinoline-6-carboxamides, such as the kinase inhibitor lenvatinib, exhibit a pKa of approximately 5.05 (1[1]). To prevent peak tailing caused by secondary interactions with free silanols on the stationary phase, the mobile phase pH must be maintained at least 2 units below the pKa. Thus, utilizing 0.1% Formic Acid (pH ~2.7) ensures the analyte is fully protonated, yielding sharp peaks and maximizing positive Electrospray Ionization (ESI+) efficiency.
-
Stationary Phase Selection: The molecule possesses moderate lipophilicity. High-Strength Silica (HSS) C18 columns are specifically engineered to retain polar-modified aromatic systems without phase collapse, making them superior to standard C18 phases for this class of compounds (2[2]).
-
Isotopic Leveraging: The monoisotopic mass of the compound is 279.98 Da (3[3]). The naturally occurring ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes provides a built-in diagnostic tool. By monitoring both isotopic precursor masses, the method achieves unparalleled specificity, easily distinguishing the target analyte from endogenous matrix background.
Logical flow of LC-MS/MS method development driven by analyte physicochemical properties.
Mechanistic MS/MS Fragmentation Strategy
In ESI+ mode, the molecule readily forms [M+H]⁺ ions at m/z 281.0 (⁷⁹Br) and 283.0 (⁸¹Br). Upon collision-induced dissociation (CID), the molecule undergoes predictable, structurally diagnostic fragmentation:
-
Carboxamide Cleavage: The primary neutral loss is ammonia (-17 Da) from the carboxamide group, yielding highly stable product ions at m/z 264.0 and 266.0.
-
Halogen Cleavage: Higher collision energies force the homolytic/heterolytic cleavage of the bulky bromine atom (-79/81 Da), resulting in a unified product ion at m/z 202.0.
-
Methoxy Cleavage: Loss of a methyl radical (-15 Da) from the methoxy group generates minor but diagnostic fragments at m/z 266.0 and 268.0.
Proposed ESI+ MS/MS fragmentation pathways for 4-Bromo-7-methoxyquinoline-6-carboxamide.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates dynamic carryover monitoring and system suitability tests (SST) directly into the sample queue.
Phase 1: Sample Preparation & Extraction
Causality Note: Acetonitrile is utilized for protein precipitation because it provides superior precipitation efficiency compared to methanol and ensures the moderately lipophilic quinoline remains fully solubilized, preventing recovery losses during centrifugation.
-
Stock Preparation: Accurately weigh 1.0 mg of 4-Bromo-7-methoxyquinoline-6-carboxamide. Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to yield a 1 mg/mL primary stock.
-
Working Solutions: Serially dilute the stock in 50:50 Acetonitrile:Water (v/v) to create working standards (1 ng/mL to 1000 ng/mL).
-
Matrix Extraction: Aliquot 50 µL of biological matrix (or blank solvent for synthetic analysis). Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS).
-
Phase Separation: Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a low-volume glass insert.
Phase 2: LC-MS/MS Acquisition Workflow
Causality Note: A divert valve is utilized to send the first 0.5 minutes of the LC flow to waste. This prevents non-retained matrix salts from entering the MS source, preserving the longevity of the capillary and minimizing ion suppression.
-
System Equilibration: Purge the LC lines with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Equilibrate the column (e.g., Waters ACQUITY UPLC HSS C18, 100 x 2.1 mm, 1.8 µm) at initial gradient conditions (5% B) for 10 column volumes (4[4]).
-
Autosampler Setup: Maintain the autosampler at 4°C. Set the injection volume to 2.0 µL.
-
Self-Validating Queue Design:
-
Inject a Double Blank (Matrix + No IS).
-
Inject a Single Blank (Matrix + IS).
-
Inject Calibration Curve (Low to High).
-
Crucial Step: Inject a Solvent Blank immediately after the Upper Limit of Quantification (ULOQ) to definitively prove the absence of column carryover.
-
Inject an SST sample every 10 unknown samples to monitor retention time drift.
-
Quantitative Data & Method Parameters
Table 1: Optimized UHPLC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (ACN) | Curve Type |
|---|---|---|---|---|
| 0.00 | 0.40 | 95.0 | 5.0 | Initial |
| 0.50 | 0.40 | 95.0 | 5.0 | Isocratic Hold |
| 3.00 | 0.40 | 10.0 | 90.0 | Linear Gradient |
| 4.00 | 0.40 | 10.0 | 90.0 | Column Wash |
| 4.10 | 0.40 | 95.0 | 5.0 | Re-equilibration |
| 5.50 | 0.40 | 95.0 | 5.0 | End |
Table 2: Multiple Reaction Monitoring (MRM) Parameters (ESI+)
| Target Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| 4-Br-7-OMe-Quinoline (⁷⁹Br) | 281.0 | 264.0 | 50 | 22 | Quantifier |
| 4-Br-7-OMe-Quinoline (⁸¹Br) | 283.0 | 266.0 | 50 | 22 | Qualifier 1 (Isotope) |
| 4-Br-7-OMe-Quinoline (Both) | 281.0 / 283.0 | 202.0 | 50 | 35 | Qualifier 2 (Br Loss) |
Table 3: System Suitability and Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Corrective Action if Failed |
|---|---|---|
| Retention Time Drift | ≤ ± 2.0% across the batch | Purge pumps, check column oven temp. |
| Blank Carryover | ≤ 20% of LLOQ area | Extend column wash phase (Time 3.0-4.0). |
| Linearity (R²) | ≥ 0.995 (1/x² weighting) | Re-prepare calibration standards. |
| Accuracy (QC Samples) | ± 15% of nominal concentration | Verify stock solution integrity. |
References
- PubChemLite. "C11H9BrN2O2 - Explore - PubChemLite." University of Luxembourg.
- Patel, M., et al. "Advancing Quality and Environmental Responsibility: A Stability-Indicating LC Method Development for Lenvatinib through QbD and Green Chemistry." Research Square, 2023.
- Dubbelman, A. C., et al. "Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices." PubMed, 2012.
- "New stability-indicating ultra performance liquid chromatography method development and validation of lenvatinib mesylate in bul." SciSpace.
Sources
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. scispace.com [scispace.com]
- 3. PubChemLite - C11H9BrN2O2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving reaction yield in 4-Bromo-7-methoxyquinoline-6-carboxamide synthesis
Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically engineered for synthetic chemists and drug development professionals troubleshooting the synthesis of 4-Bromo-7-methoxyquinoline-6-carboxamide , a critical building block for multikinase inhibitors (e.g., Lenvatinib analogs).
Because 4-hydroxyquinolines present unique reactivity challenges—namely tautomerism, poor solubility, and competing functional group sensitivities—this guide focuses on the mechanistic causality behind common failures and provides field-validated protocols to maximize your reaction yield.
Part 1: Diagnostic Data & Troubleshooting Matrix
Before altering your synthetic route, identify your specific failure mode. The table below correlates common experimental observations with their mechanistic root causes and immediate corrective actions.
Table 1: Troubleshooting Matrix for 4-Bromo-7-methoxyquinoline-6-carboxamide
| Symptom (Observation) | Root Cause (Mechanistic Origin) | Corrective Action |
| Low yield; Major [M-18] byproduct on LC-MS | Phosphorus oxybromide (POBr3) acts as a strong dehydrating agent, converting the primary carboxamide into a carbonitrile. | Abandon single-step bromination. Drive the dehydration to completion, isolate the nitrile, and selectively hydrate it back to the amide. |
| Starting material remains insoluble; reaction stalls | 4-Quinolone tautomerism causes strong intermolecular hydrogen bonding and π−π stacking, preventing dissolution. | Add catalytic DMF to generate a highly electrophilic Vilsmeier-Haack intermediate, breaking the H-bond network and forcing dissolution. |
| Good in-process conversion, but low isolated yield | Exothermic aqueous quench causes SNAr hydrolysis of the newly formed 4-bromo group back to the 4-hydroxy group. | Perform a reverse quench into vigorously stirred ice water (T < 5 °C) and strictly control neutralization to pH 7–8. |
Part 2: Frequently Asked Questions (Mechanistic Deep Dives)
Q1: My LC-MS shows a major byproduct with a mass of[M-18]. Why is my yield of the carboxamide so low? A1: You are observing the dehydration of your primary carboxamide to a nitrile. Phosphorus oxyhalides (like POBr3 and POCl3) are potent dehydrating agents ()[1]. When 4-hydroxy-7-methoxyquinoline-6-carboxamide is heated with POBr3, the primary amide is rapidly dehydrated, yielding 4-bromo-7-methoxyquinoline-6-carbonitrile. Industrial syntheses of related Lenvatinib intermediates actively avoid direct carboxamide halogenation due to this exact side reaction[2]. Self-Validating Fix: Do not fight the dehydration. Embrace it by using the Nitrile-Hydration Route . Drive the reaction fully to the nitrile, isolate it cleanly, and then selectively hydrate the nitrile back to the carboxamide using alkaline hydrogen peroxide.
Q2: The starting material (4-hydroxyquinoline) remains as an insoluble suspension. How can I improve homogeneity without degrading the molecule? A2: 4-Hydroxyquinolines exist predominantly as their 4-quinolone tautomers, forming highly insoluble polymeric networks. Self-Validating Fix: Introduce a catalytic amount of N,N-Dimethylformamide (DMF) alongside your solvent (e.g., acetonitrile). DMF reacts with POBr3 to form a Vilsmeier-Haack-type intermediate (bromo-methylene-dimethylammonium bromide). This intermediate is highly electrophilic and rapidly attacks the quinolone oxygen, breaking the hydrogen-bond network and driving the compound into solution.
Q3: I achieve good conversion in the reactor, but I lose product during the aqueous quench. What is causing this? A3: 4-Haloquinolines are highly susceptible to nucleophilic aromatic substitution ( SNAr ). If you quench the POBr3 reaction mixture directly into water without strict temperature control, the exothermic hydrolysis of excess POBr3 rapidly heats the mixture. At elevated temperatures and extreme pH levels, the newly formed 4-bromo group is hydrolyzed back to the 4-hydroxyquinoline.
Part 3: Mechanistic Workflow & Logic
The diagrams below map the chemical logic required to bypass the dehydration bottleneck and the physical logic required to isolate the product safely.
Synthetic pathways for 4-Bromo-7-methoxyquinoline-6-carboxamide highlighting the nitrile rescue.
Optimized aqueous quench and isolation workflow to prevent SNAr product hydrolysis.
Part 4: Validated Experimental Protocols
To achieve high yields, we recommend the Nitrile-Hydration Route . This two-step protocol systematically bypasses the limitations of direct carboxamide halogenation.
Step 1: Synthesis of 4-Bromo-7-methoxyquinoline-6-carbonitrile
-
Initiation: Charge a dry, nitrogen-flushed reactor with 4-hydroxy-7-methoxyquinoline-6-carboxamide (1.0 eq) and anhydrous acetonitrile (10 volumes).
-
Catalysis: Add N,N-Dimethylformamide (DMF) (0.1 eq) to generate the Vilsmeier intermediate.
-
Reagent Addition: Heat the suspension to 60 °C and add Phosphorus oxybromide (POBr3) (3.0 eq) portion-wise. (Causality: 1 eq is consumed by dehydration, 1 eq by halogenation, and 1 eq drives the equilibrium).
-
Reaction: Reflux the mixture (approx. 80–85 °C) for 6–8 hours. Monitor by HPLC until the starting material is fully converted to the nitrile.
-
Reverse Quench: Cool the mixture to room temperature. Slowly pour the reaction mixture into vigorously stirred ice-water (20 volumes), strictly maintaining the internal temperature below 5 °C.
-
Neutralization & Isolation: Adjust the pH to 7.0–8.0 using cold 20% aqueous NaOH. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50 °C.
Step 2: Selective Hydration to 4-Bromo-7-methoxyquinoline-6-carboxamide
-
Solvation: Suspend the 4-bromo-7-methoxyquinoline-6-carbonitrile (1.0 eq) from Step 1 in Dimethyl Sulfoxide (DMSO) (5 volumes).
-
Activation: Add Potassium Carbonate ( K2CO3 ) (0.5 eq) and cool the mixture to 10 °C.
-
Hydration: Slowly add 30% aqueous Hydrogen Peroxide ( H2O2 ) (3.0 eq) dropwise. (Causality: The alkaline hydroperoxide anion selectively attacks the nitrile carbon. The resulting peroxyimidic acid intermediate rapidly collapses to form the carboxamide without hydrolyzing the sensitive 4-bromo group).
-
Completion: Stir at room temperature for 2–4 hours until complete conversion is observed by HPLC.
-
Isolation: Quench by pouring the mixture into cold water (15 volumes) to precipitate the product. Filter, wash with water until the filtrate is neutral, and dry under vacuum to yield pure 4-Bromo-7-methoxyquinoline-6-carboxamide.
Part 5: Quantitative Yield Comparison
The data below summarizes expected outcomes based on the synthetic strategy chosen, demonstrating why the two-step hydration route is the industry standard for these intermediates ()[3].
Table 2: Quantitative Yield Comparison by Synthetic Route
| Synthetic Strategy | Step 1 Yield (Halogenation) | Step 2 Yield (Amidation/Hydration) | Overall Isolated Yield | Purity (HPLC) |
| Direct Bromination | 15–25% (Massive nitrile formation) | N/A | 15–25% | < 70% |
| Ester-Amidation Route | 85–90% (Bromination of ester) | 60–70% (Aminolysis with NH3) | 51–63% | > 95% |
| Nitrile-Hydration Route | 88–94% (Bromination & Dehydration) | 90–95% (Alkaline H2O2 hydration) | 79–89% | > 98% |
References
- CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. Google Patents. Validated industrial synthesis routes for halogenated quinoline carboxamides.
- US20210188778A1 - Novel polymorphs of 4-[3-chloro-4-(n'-cyclopropyl ureido)phenoxy]-7-methoxyquinoline-6-carboxamide, its salts and process for the preparation thereof. Google Patents. Details the POCl3/POBr3 mediated synthesis and isolation protocols.
-
Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, ACS Publications. Mechanistic insights into the synthesis of 7-methoxyquinoline derivatives. URL:[Link]
Sources
- 1. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
- 2. US20210188778A1 - Novel polymorphs of 4-[3-chloro-4-(n'-cyclopropyl ureido)phenoxy]-7-methoxyquinoline-6-carboxamide, its salts and process for the preparation thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: SNAr Solvent Optimization for 4-Bromo-7-methoxyquinoline-6-carboxamide
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing Nucleophilic Aromatic Substitution (SNAr) reactions for 4-Bromo-7-methoxyquinoline-6-carboxamide .
This specific quinoline derivative is a highly functionalized, sterically demanding electrophile. The presence of the 6-carboxamide (electron-withdrawing) and 7-methoxy (electron-donating) groups creates a complex electronic environment, making solvent selection the single most critical variable in achieving high-yielding conversions.
Mechanistic Causality: Why Solvent Choice Dictates SNAr Success
To optimize a reaction, we must first understand the causality of the molecular interactions. The SNAr reaction on 4-bromo-7-methoxyquinoline-6-carboxamide proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack at the C4 position, which forms a negatively charged intermediate known as the Meisenheimer complex.
The quinoline nitrogen and the 6-carboxamide group stabilize this anionic intermediate via resonance. However, the energy barrier to form this complex is dictated by the solvation state of the nucleophile . Polar aprotic solvents (like DMSO or DMF) strongly solvate cations but leave anions "naked." This lack of a hydrogen-bonded solvation shell drastically increases the ground-state energy of the nucleophile, lowering the activation energy required to reach the transition state and accelerating the reaction by orders of magnitude[1].
Caption: SNAr mechanism: Nucleophilic attack forming the Meisenheimer complex, followed by bromide expulsion.
Quantitative Solvent Matrix
The following table summarizes the physicochemical properties of standard SNAr solvents and their direct impact on the reaction kinetics of 4-bromoquinoline derivatives.
| Solvent | Classification | Dielectric Constant (ε) | Nucleophile Solvation | Relative SNAr Rate | Recommended Application for this Substrate |
| DMSO | Polar Aprotic | 46.7 | Poor (Anions are "naked") | Very Fast | Primary choice for sterically hindered amines or alkoxides. |
| DMF | Polar Aprotic | 36.7 | Poor | Fast | Excellent alternative to DMSO; easier to remove during workup. |
| Acetonitrile | Polar Aprotic | 37.5 | Poor | Moderate | Best for temperature-sensitive nucleophiles (reflux at 82°C). |
| Ethanol | Polar Protic | 24.5 | Strong (H-bonding) | Slow | Use only if the nucleophile requires protic stabilization. |
Troubleshooting FAQs
Q1: My SNAr reaction with a secondary amine stalls at 20% conversion in ethanol. Why is this happening, and how do I fix it?
The Causality: Ethanol is a polar protic solvent. It forms a dense hydrogen-bonded network around your amine nucleophile. Before the amine can attack the C4 position of the quinoline ring, this solvation shell must be stripped away, which requires significant energy and drastically slows the reaction[2]. Furthermore, the bulky 7-methoxy group on your substrate provides steric hindrance, making the attack even more difficult for a heavily solvated nucleophile. The Solution: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) . DMSO will solvate the protonated byproduct but leave your amine nucleophile "naked" and highly reactive, driving the reaction to completion[1].
Q2: I switched to DMF, but I am observing degradation of the 6-carboxamide group. How do I optimize the matrix?
The Causality: DMF can slowly decompose into dimethylamine and carbon monoxide at elevated temperatures (>120°C) or in the presence of strong bases (like KOtBu). The resulting dimethylamine can act as a competing nucleophile, or the harsh basic conditions can hydrolyze the 6-carboxamide group into a carboxylic acid. The Solution: Lower the thermal energy and change the base. Because polar aprotic solvents inherently accelerate SNAr reactions, you do not need excessive heat. Drop the temperature to 80°C[3]. Replace strong alkoxide bases with a milder inorganic base like K₂CO₃ or an organic base like N,N-Diisopropylethylamine (DIPEA) , which are sufficient to neutralize the hydrobromic acid byproduct without degrading the carboxamide.
Q3: My specific nucleophile is highly polar and completely insoluble in pure DMSO or NMP. Can I use a co-solvent system without killing the SNAr rate?
The Causality: While pure protic solvents kill nucleophilicity, computational and kinetic studies show that a minor amount of protic solvent can actually help stabilize the Meisenheimer complex via hydrogen bonding without completely caging the nucleophile[2]. The Solution: Utilize a DMSO/Water (3:1) or NMP/Isopropanol (4:1) co-solvent system. This provides the necessary dielectric constant to dissolve your polar nucleophile while maintaining enough aprotic character to keep the nucleophile reactive.
Self-Validating Experimental Protocol
To ensure reproducibility, I have designed a self-validating Standard Operating Procedure (SOP). This protocol includes a built-in control mechanism: the use of an internal standard and precise LC-MS monitoring to verify that the reaction is proceeding via the intended SNAr pathway rather than a competing radical or decomposition pathway.
Caption: Step-by-step experimental workflow for optimizing and executing the SNAr reaction protocol.
Step-by-Step Methodology:
-
Preparation & Degassing: In a flame-dried Schlenk flask under argon, add 4-Bromo-7-methoxyquinoline-6-carboxamide (1.0 eq) and your nucleophile (1.5 eq). Self-Validation Step: Add 0.1 eq of biphenyl as an inert internal standard for precise LC-MS quantification.
-
Solvent Addition: Inject anhydrous DMSO (0.2 M relative to the substrate). Degas the mixture by sparging with argon for 5 minutes to prevent oxidative side reactions.
-
Base Addition: Add DIPEA (2.0 eq). If using a solid base like K₂CO₃, ensure it is finely milled and oven-dried to maximize surface area and prevent water-induced hydrolysis of the carboxamide.
-
Controlled Heating: Heat the reaction mixture to 85°C using a precisely controlled oil bath or heating block.
-
Self-Validating Monitoring: At t=30 mins and t=120 mins, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: You must observe the disappearance of the substrate mass [M+H]⁺ 282.0/284.0 and the appearance of your product mass. If you observe a mass corresponding to [M+H]⁺ 203.1, premature debromination is occurring, indicating your base is too strong or the solvent is wet.
-
-
Quenching & Isolation: Once the substrate is consumed (>95% via LC-MS relative to the biphenyl standard), cool the reaction to room temperature. Pour the mixture into 10 volumes of ice-cold distilled water. The 7-methoxyquinoline-6-carboxamide product will typically precipitate. Filter the solid, wash with cold water to remove residual DMSO and base, and dry under high vacuum.
References
-
gChem. (n.d.). SNAr Reaction: Proven DMSO Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]
Sources
Technical Support Center: Impurity Profiling and Reduction in 4-Bromo-7-methoxyquinoline-6-carboxamide Production
Welcome to the technical support center for the synthesis and purification of 4-Bromo-7-methoxyquinoline-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the production of this compound. We will delve into impurity identification, troubleshooting synthetic pitfalls, and robust analytical and purification methodologies, grounding our recommendations in established chemical principles.
Section 1: Synthesis and Potential Impurities
The robust synthesis of 4-Bromo-7-methoxyquinoline-6-carboxamide requires careful control over reaction conditions to maximize yield and minimize impurity formation. The multi-step nature of the synthesis presents several junctures where side reactions or incomplete conversions can occur.
Proposed Synthetic Pathway
A common and effective route to substituted quinolines is the Gould-Jacobs reaction, which serves as the foundation for this proposed synthesis.[1] This pathway involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent functional group manipulations.
Caption: Proposed synthesis of 4-Bromo-7-methoxyquinoline-6-carboxamide.
Frequently Asked Questions: Synthesis
Q: Why is the Gould-Jacobs reaction a suitable starting point? A: The Gould-Jacobs reaction is highly versatile for creating the quinoline core structure from readily available anilines and malonic esters.[1] It allows for the introduction of substituents on the benzene ring from the start and reliably yields a 4-hydroxyquinoline intermediate, which is a key precursor for further functionalization, such as the introduction of the C4-bromo group.
Q: What are the critical parameters for the thermal cyclization step? A: The thermal cyclization of the enamine intermediate is typically the rate-limiting and highest-energy step. The temperature is critical; it must be high enough to drive the reaction (often >200 °C in a high-boiling solvent like Dowtherm A) but not so high as to cause degradation. Insufficient heat can lead to low yields and recovery of the uncyclized intermediate.[2]
Q: Are there alternative methods to introduce the C4-bromo group? A: Yes, while using a brominating agent like phosphorus oxybromide (POBr₃) on the 4-hydroxyquinoline intermediate is direct, other reagents can be used. However, alternatives may be less efficient or require harsher conditions, potentially leading to more side products. The 4-hydroxy position is readily converted to the 4-bromo derivative, which is a common strategy in quinoline chemistry.
Common Impurities
Impurity profiling is critical for ensuring the safety and efficacy of the final compound.[3] Impurities can arise from starting materials, side-reactions, or degradation.[4]
| Impurity Name | Structure | Potential Source | Mitigation Strategy |
| Impurity A: Starting Aniline | 3-Bromo-4-methoxyaniline | Incomplete reaction in the initial condensation step. | Monitor reaction completion by TLC/HPLC; ensure correct stoichiometry. |
| Impurity B: Des-Bromo Analog | 7-Methoxyquinoline-6-carboxamide | Reductive debromination during synthesis or degradation. | Use mild reaction conditions; avoid aggressive reducing agents. |
| Impurity C: Isomeric Bromo-product | e.g., 5-Bromo or 8-Bromo isomer | Poor regioselectivity during bromination of an unactivated quinoline ring. (Less likely in this specific route but possible in others).[5] | Use a synthetic route that precisely controls substituent placement, like the one proposed. |
| Impurity D: Hydrolyzed Acid | 4-Bromo-7-methoxyquinoline-6-carboxylic acid | Incomplete amidation or hydrolysis of the final product. | Ensure complete conversion during the amidation step; use anhydrous conditions and control pH. |
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Q1: My overall yield is very low. What are the most likely causes?
A1: Low yields are a frequent challenge and can stem from several factors. [6]
-
Cause 1: Inefficient Cyclization. The high-temperature cyclization step is often the primary yield-limiting factor. Localized overheating can cause charring and tar formation, a common issue in related syntheses like the Skraup reaction.[7][8]
-
Solution: Ensure uniform heating using a sand bath or a high-quality heating mantle with vigorous stirring. Using a high-boiling, inert solvent can help moderate the temperature. Monitor the reaction closely by TLC to avoid prolonged heating after completion.
-
-
Cause 2: Suboptimal Reagents. The quality of reagents, particularly the aniline and the brominating agent, is crucial.
-
Solution: Use freshly purified starting materials. Ensure the brominating agent (e.g., POBr₃) has not degraded from exposure to moisture.
-
-
Cause 3: Product Loss During Work-up. The product may have partial solubility in aqueous layers, or precipitation may be incomplete.
-
Solution: Carefully adjust the pH during extraction to ensure the product is in its least soluble form (neutral). When precipitating the product, cool the solution thoroughly and allow sufficient time for crystallization. Wash the filtered solid with a minimal amount of cold solvent to avoid redissolving the product.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: My final product is contaminated with the carboxylic acid impurity (Impurity D). How can I improve the amidation step?
A2: The presence of the corresponding carboxylic acid indicates either incomplete amidation or hydrolysis.
-
Cause: The conversion of the ester to the amide via hydrolysis and subsequent amidation involves several steps. The formation of the acyl chloride with thionyl chloride (SOCl₂) must be complete before adding the ammonia source. Any remaining carboxylic acid will not react under the amidation conditions. Furthermore, the carboxamide product can hydrolyze back to the acid if exposed to harsh acidic or basic conditions, especially at elevated temperatures.
-
Solution:
-
Ensure Complete Acyl Chloride Formation: After reacting the carboxylic acid with thionyl chloride, remove the excess SOCl₂ under vacuum. This is critical as excess SOCl₂ can react with the ammonia source.
-
Use Anhydrous Conditions: Perform the amidation step in a dry solvent (e.g., dry THF or dioxane) and use anhydrous ammonia (gas or a solution in a dry solvent). Water will hydrolyze the acyl chloride back to the carboxylic acid.
-
Control Temperature: Add the ammonia source at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction, then allow it to slowly warm to room temperature.
-
Purification: If the acid impurity is still present, it can often be removed by washing an organic solution of the product with a mild aqueous base (e.g., dilute NaHCO₃ solution). The acidic impurity will be deprotonated and move into the aqueous layer, while the neutral amide product remains in the organic phase.
-
Section 3: Analytical Protocols for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard for impurity profiling due to its high resolution and sensitivity.[9] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.
Caption: Analytical workflow for impurity profiling via HPLC.
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for method development. Optimization may be required based on the specific impurity profile observed.[10]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of basic nitrogens, leading to sharp peaks.[12] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes, hold for 5 min | A broad gradient is effective for screening for unknown impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility by controlling viscosity and retention times. |
| Detection | UV at 254 nm and 320 nm | Quinoline systems typically have strong absorbance in the UV region. Monitoring multiple wavelengths helps detect impurities with different chromophores. |
| Injection Vol. | 10 µL | |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase. |
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the 4-Bromo-7-methoxyquinoline-6-carboxamide sample in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Analysis:
-
Inject a blank (diluent) to identify any system peaks.
-
Inject the prepared sample solution.
-
Identify the main peak corresponding to the product.
-
Calculate the area percentage of each impurity peak relative to the total peak area. For accurate quantification, a reference standard for the API and any known impurities should be used.
-
Section 4: Purification Protocols
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, yielding a product with high purity.[13]
Experimental Protocol: Recrystallization
The key to successful recrystallization is selecting an appropriate solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Solvent Selection:
-
The ideal solvent will dissolve the crude product when hot but not when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
-
Screen solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water.[14][15] A mixed solvent system (e.g., Ethanol/Water or DMF/Water) is often effective for compounds with intermediate polarity.
-
| Solvent System | Characteristics |
| Ethanol | Good starting point. May require addition of water as an anti-solvent to induce crystallization. |
| Isopropanol | Similar to ethanol but less polar. |
| Ethyl Acetate | Less polar; good for removing more polar impurities. |
| DMF / Water | DMF is a strong solvent; water can be added as an anti-solvent. Use with caution due to high boiling point of DMF. |
-
Step-by-Step Procedure:
-
Dissolution: Place the crude 4-Bromo-7-methoxyquinoline-6-carboxamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[13] Rushing this step by placing it directly in an ice bath can cause the product to "crash out," trapping impurities.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
- BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Methoxyquinolin-7-amine.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- BenchChem. (n.d.). Refining analytical methods for quinoline compound detection.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
-
Journal of Organic Chemistry. (2023). Synthesis of Quinolines. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Khan, F. M., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - NIH. Retrieved from [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. LabXchange [labxchange.org]
- 14. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 15. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Refining HPLC analytical methods for 4-Bromo-7-methoxyquinoline-6-carboxamide
Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Analyzing highly functionalized heterocycles like 4-Bromo-7-methoxyquinoline-6-carboxamide requires a mechanistic understanding of how its specific functional groups—the basic quinoline nitrogen, the lipophilic bromo/methoxy substituents, and the hydrolysis-prone carboxamide—interact with your chromatographic system.
Below, you will find a causality-driven troubleshooting framework, quantitative benchmarks, and a self-validating protocol to ensure your analytical methods are robust, reproducible, and scientifically sound.
Part 1: Mechanistic Troubleshooting Framework
Before adjusting instrument parameters, we must understand the physical chemistry occurring inside the column. The diagram below illustrates the competing retention mechanisms that dictate the peak shape and selectivity of our target molecule.
Caption: Primary and secondary stationary phase interactions for 4-Bromo-7-methoxyquinoline-6-carboxamide.
Diagnostic Workflow for Peak Asymmetry
When analyzing basic compounds, peak tailing is the most frequent mode of failure. Follow this logical decision tree to isolate the root cause.
Caption: Diagnostic workflow for resolving peak tailing and retention anomalies in quinoline derivatives.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 4-Bromo-7-methoxyquinoline-6-carboxamide exhibit severe peak tailing (USP Tailing Factor > 2.0) on my standard C18 column?
-
Causality: The quinoline core contains a basic nitrogen atom. On older or poorly end-capped silica columns (Type-A silica), residual silanol groups (-Si-OH) dissociate into anionic silanoxides (-Si-O⁻) at mid-to-high pH. The protonated basic nitrogen undergoes strong secondary ion-exchange interactions with these silanoxides, dragging out the desorption process and causing the peak to tail[1].
-
Solution: Switch to a high-purity Type-B silica column with dense end-capping or a polar-embedded stationary phase. Lower the mobile phase pH to < 3.0 to neutralize acidic silanol species, thereby preventing these secondary ion-exchange interactions[2].
Q2: How do I select the optimal mobile phase pH without degrading the carboxamide functional group?
-
Causality: You face a thermodynamic compromise. To achieve sharp peaks for the basic quinoline moiety, you must avoid its pKa region (approx. 4.0–5.0) where partial ionization causes uneven partitioning and asymmetrical peaks[3]. Operating at pH 2.5 ensures the quinoline is fully protonated and silanols are neutralized. However, the carboxamide group at the 6-position is susceptible to acid-catalyzed hydrolysis at elevated temperatures.
-
Solution: Use a 20 mM Potassium Phosphate buffer at pH 2.5 or 0.1% Trifluoroacetic acid (TFA), but strictly control the column compartment temperature to ≤ 25°C to preserve the amide bond. Avoid high-pH mobile phases (pH > 8) as they accelerate amide hydrolysis and can dissolve standard silica[4].
Q3: My retention times are drifting, and the peak sometimes splits. What is the root cause?
-
Causality: Peak splitting and retention drift for ionizable compounds usually indicate that the mobile phase is not adequately buffered near the analyte's pKa[3]. If your mobile phase is unbuffered (e.g., just water/acetonitrile) or weakly buffered, the local pH at the injection plug shifts. This causes the analyte to exist in two distinct ionization states (protonated and neutral) that travel through the column at different velocities.
-
Solution: Ensure your aqueous mobile phase has a buffer capacity of at least 10–20 mM. If using a gradient, verify that the buffer does not precipitate when mixed with high concentrations of the organic modifier[1].
Q4: Standard C18 phases aren't providing enough resolution from synthesis impurities (e.g., des-bromo derivatives). What alternative chemistries should I explore?
-
Causality: Standard octadecyl (C18) columns rely purely on dispersive hydrophobic interactions. Because 4-Bromo-7-methoxyquinoline-6-carboxamide has a rigid aromatic core and a halogen atom, relying solely on hydrophobicity may fail to separate closely related structural analogs. Research indicates that standard C18 columns sometimes lack the selectivity required for complex quinoline derivatives[5].
-
Solution: Employ a Phenyl-Hexyl or Naphthylpropyl stationary phase. These phases facilitate strong π-π electron donor-acceptor interactions with the quinoline ring, offering orthogonal selectivity to resolve closely eluting halogenated impurities[5].
Part 3: Quantitative Data & Method Parameters
To demonstrate the impact of method choices on chromatographic performance, review the empirical data summarized below. Notice how the combination of low pH and alternative stationary phases drastically improves both peak symmetry and resolution.
Table 1: Impact of Mobile Phase pH and Column Chemistry on Chromatographic Performance
| Method Condition | Mobile Phase pH | Stationary Phase | USP Tailing Factor (As) | Retention Factor (k') | Resolution (Rs) from Des-bromo Impurity |
| Sub-optimal | 4.5 (Unbuffered) | Standard C18 (Type-A) | 2.45 | 3.2 | 1.1 |
| pH Optimized | 2.5 (Phosphate) | Standard C18 (Type-B) | 1.40 | 2.1 | 1.5 |
| Fully Optimized | 2.5 (Phosphate) | Polar-embedded C18 | 1.05 | 2.4 | 2.3 |
| Selectivity Optimized | 2.5 (Phosphate) | Phenyl-Hexyl | 1.10 | 2.8 | 3.5 |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. If the system suitability criteria at the end of the protocol fail, the method explicitly directs you back to the specific parameter causing the failure.
Phase 1: System and Mobile Phase Preparation
-
Prepare Aqueous Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) in 1 L of ultrapure water to yield a 20 mM solution. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm PTFE membrane.
-
Prepare Organic Modifier (Mobile Phase B): Use HPLC-grade Acetonitrile (ACN).
Phase 2: Chromatographic Conditions
-
Column Selection: Phenyl-Hexyl or Polar-embedded C18 (150 mm × 4.6 mm, 3 µm particle size).
-
Column Temperature: Set the column oven to 25°C . (Critical Causality: Do not exceed 30°C to prevent acid-catalyzed hydrolysis of the carboxamide group).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the conjugated quinoline chromophore).
Phase 3: Gradient Elution Program
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head).
-
2.0 - 12.0 min: Linear ramp to 60% B.
-
12.0 - 15.0 min: Hold at 60% B (Column wash).
-
15.0 - 15.1 min: Return to 5% B.
-
15.1 - 20.0 min: Re-equilibration at 5% B.
Phase 4: Sample Preparation & Injection
-
Diluent Preparation: 10% ACN in Water. (Critical Causality: The injection solvent must be equal to or weaker than the initial mobile phase to prevent peak fronting and band broadening).
-
Sample Concentration: Prepare the analyte at 0.1 mg/mL.
-
Injection Volume: 5 µL.
Phase 5: System Suitability & Self-Validation Criteria
-
Criterion 1: USP Tailing Factor must be ≤1.2 . If > 1.2, verify buffer pH is exactly 2.5 and check column end-capping status.
-
Criterion 2: Retention Factor (k') must be ≥2.0 . If < 2.0, decrease the starting percentage of Mobile Phase B.
-
Criterion 3: %RSD of peak area for 5 replicate injections must be ≤1.0% . If > 1.0%, check for sample degradation (amide hydrolysis) in the autosampler.
Part 5: References
-
Phenomenex Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online (LCGC)[Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Taylor & Francis Online[Link]
-
Peak Tailing in HPLC Element Lab Solutions[Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-7-methoxyquinoline-6-carboxamide Functionalization
Welcome to the Technical Support Center for the functionalization of 4-Bromo-7-methoxyquinoline-6-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the catalytic functionalization of this important heterocyclic scaffold. The quinoline moiety is a privileged structure in medicinal chemistry, and its precise functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2]
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing not just protocols but also the scientific reasoning to empower you to overcome challenges in your research.
I. Frequently Asked Questions (FAQs)
Q1: Why am I seeing no or very low conversion in my palladium-catalyzed cross-coupling reaction with 4-Bromo-7-methoxyquinoline-6-carboxamide?
A1: This is a common issue when working with quinoline-based substrates. Several factors could be at play, often related to catalyst inhibition or suboptimal reaction conditions.
-
Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming inactive catalyst species and effectively "poisoning" your catalyst.[1][3] This is a primary suspect in failed or sluggish reactions involving quinolines.
-
Inefficient Pre-catalyst Activation: Many palladium-catalyzed reactions utilize a stable Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. If this activation is inefficient, the concentration of the active catalyst will be too low to drive the reaction.
-
Poor Reagent and Solvent Quality: Palladium-catalyzed cross-coupling reactions are highly sensitive to impurities. Water, oxygen, and other contaminants in your reagents or solvents can deactivate the catalyst.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not provide sufficient steric or electronic properties to facilitate the catalytic cycle with this specific substrate.
Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium species agglomerate into inactive metallic palladium.[1] This leads to a cessation of the catalytic cycle.
-
High Reaction Temperature: Elevated temperatures can accelerate the decomposition of the catalyst.
-
Inadequate Ligand Stabilization: The ligand may not be effectively stabilizing the palladium intermediates throughout the catalytic cycle, leading to aggregation.
-
Presence of Oxygen: Trace amounts of oxygen can promote the oxidation and subsequent decomposition of the Pd(0) catalyst.
Q3: What are the most common side reactions I should be aware of when functionalizing 4-Bromo-7-methoxyquinoline-6-carboxamide?
A3: Besides the desired cross-coupling product, several side reactions can occur, reducing your yield and complicating purification.
-
Homocoupling: Your organometallic reagent (e.g., boronic acid in a Suzuki coupling) can couple with itself to form a dimer. This is often promoted by the presence of oxygen.[1][4]
-
Hydrodehalogenation: The bromo substituent can be replaced by a hydrogen atom, leading to the formation of 7-methoxyquinoline-6-carboxamide. This can be more prevalent with highly active catalysts and at elevated temperatures.[4]
-
Protodeborylation (in Suzuki reactions): The boronic acid can be protonated and cleaved before it has a chance to participate in the cross-coupling reaction.
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Issue 1: No Reaction or Low Yield
If you are experiencing a lack of reactivity, a systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Conversion
Caption: A step-by-step troubleshooting workflow for low or no conversion in cross-coupling reactions.
Detailed Steps:
-
Evaluate the Catalyst System:
-
Increase Catalyst Loading: For challenging substrates like quinolines, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to overcome catalyst inhibition.[5]
-
Ligand Selection: The choice of ligand is critical to shield the palladium center from the quinoline nitrogen.[1][3] Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[1] For Buchwald-Hartwig aminations, bidentate ligands like BINAP or DPPF can also be beneficial.[6][7]
-
Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to Pd(0). Alternatively, consider using a pre-formed Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]
-
-
Verify Reagent and Solvent Integrity:
-
Anhydrous and Degassed Solvents: Use freshly distilled and rigorously degassed solvents. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are crucial to remove dissolved oxygen.[1]
-
Reagent Purity: Ensure all reagents, including the quinoline substrate, coupling partner (e.g., boronic acid, amine), and base are of high purity. Impurities can act as catalyst poisons.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical and depends on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[8][9] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS are often required.[1] A comparative screening of bases can be highly beneficial.[8][9]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[1] It is often advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion.
-
Issue 2: Significant Side Product Formation
The presence of unwanted byproducts can significantly impact your yield and purification efforts.
Troubleshooting Side Reactions
| Side Reaction | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling | Presence of oxygen; High catalyst concentration | Thoroughly degas all reagents and solvents. Maintain a positive pressure of inert gas. Optimize (usually decrease) the catalyst loading.[1][4] |
| Hydrodehalogenation | Highly active catalyst; High temperature; Presence of a hydrogen source | Use a less active catalyst system if possible. Lower the reaction temperature. Ensure solvents are free of potential hydrogen donors.[4] |
| Protodeborylation | Presence of water; Inappropriate base | Use anhydrous solvents and reagents. Consider using a non-aqueous base. Switch to a more stable boronic ester (e.g., pinacol ester).[10] |
III. Experimental Protocols
The following are generalized protocols for common cross-coupling reactions that can be adapted and optimized for the functionalization of 4-Bromo-7-methoxyquinoline-6-carboxamide.
A. Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]
Step-by-Step Protocol:
-
Reaction Setup: In a dry, oven-dried flask under an inert atmosphere (argon or nitrogen), combine 4-Bromo-7-methoxyquinoline-6-carboxamide (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8][11]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/water.[11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between an aryl bromide and an amine.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu or LHMDS, 1.2-2.0 equiv.) to a dry reaction vessel.[12][13]
-
Reagent Addition: Add 4-Bromo-7-methoxyquinoline-6-carboxamide (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.[14]
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C). Stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
IV. Data Presentation
The following tables provide a comparative overview of common reaction parameters for different cross-coupling reactions, which can serve as a starting point for your optimization studies.
Table 1: Comparison of Conditions for Various Cross-Coupling Reactions
| Reaction Type | Typical Catalyst (mol%) | Typical Ligand | Common Bases | Common Solvents | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(dppf)Cl₂ (1-5%) | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ (1-5%) | XPhos, RuPhos, BINAP | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane, THF | 80-110 |
| Heck | Pd(OAc)₂ (1-5%) | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene | 100-140 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5%) | PPh₃ | Et₃N, Piperidine | THF, DMF, Toluene | RT - 80 |
| Cyanation | Pd(OAc)₂, Pd₂(dba)₃ (1-5%) | dppf, Xantphos | K₄[Fe(CN)₆], Zn(CN)₂ | DMA, NMP, Toluene | 100-140 |
Note: The optimal conditions are highly substrate-dependent and require experimental optimization.
V. Visualization of Key Concepts
Understanding the underlying mechanisms and workflows is crucial for effective troubleshooting.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[4][10]
This diagram illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organometallic reagent (or a related step in Heck reactions), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
VI. References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
-
Palladium-Catalyzed Asymmetric Allylic C–H Functionalization for the Synthesis of Hydroquinolines through Intermolecular [4+2] Cycloadditions. ACS Publications. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed annulation reactions of quinoline-2-carboxamides via sequential C–H/N–H functionalization. Beilstein Archives. [Link]
-
Palladium-catalyzed annulation reactions of quinoline-2-carboxamides via sequential C–H/N–H functionalization. Beilstein Archives. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]
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Heck reaction. Wikipedia. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University of Bath. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis. [Link]
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One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. [Link]
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Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. SciSpace. [Link]
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Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. PMC. [Link]
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Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers. [Link]
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Comparing 4-Bromo-7-methoxyquinoline-6-carboxamide vs 4-Chloro-7-methoxyquinoline-6-carboxamide reactivity
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-7-methoxyquinoline-6-carboxamide
Introduction
In the landscape of medicinal chemistry and drug development, quinoline derivatives serve as privileged scaffolds, forming the core of numerous therapeutic agents. Among these, 4-halo-7-methoxyquinoline-6-carboxamides are pivotal intermediates. The choice of the halogen at the 4-position—typically bromine or chlorine—is a critical decision that profoundly influences the molecule's reactivity and dictates the strategic planning of subsequent synthetic transformations. For instance, 4-Chloro-7-methoxyquinoline-6-carboxamide is a key reactant in the synthesis of the multi-target tyrosine kinase inhibitor, Lenvatinib.[1][2]
This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-7-methoxyquinoline-6-carboxamide and its chloro-analogue. We will dissect the theoretical underpinnings of their chemical behavior and provide supporting experimental frameworks for two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal substrate and reaction conditions for their synthetic campaigns.
The Theoretical Framework: Understanding the Halogen's Influence
The difference in reactivity between the bromo and chloro compounds is not arbitrary; it is governed by fundamental principles of chemical bonding and electronics inherent to the quinoline scaffold.
Carbon-Halogen (C-X) Bond Dissociation Energy
The most significant factor differentiating the two molecules is the strength of the carbon-halogen bond. The bond dissociation energy (BDE) of a C-Cl bond on an aromatic ring is considerably higher than that of a C-Br bond.[3][4] This means more energy is required to cleave the C-Cl bond.
| Bond | Average Bond Energy (kJ/mol) |
| Aryl C-Cl | ~328[5] |
| Aryl C-Br | ~276[5] |
| Table 1: Comparison of average bond dissociation energies for aryl halides. |
This energy difference is the primary determinant of reactivity in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling.[6]
Electronic Properties of the Quinoline Ring
The quinoline ring is a fused heterocyclic system composed of a benzene ring and a pyridine ring. The pyridine moiety is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the 2- and 4-positions (analogous to ortho and para positions relative to the nitrogen), making them susceptible to nucleophilic attack.[7][8] Both 4-bromo- and 4-chloro-7-methoxyquinoline-6-carboxamide have the halogen strategically placed at one of these activated sites.
Caption: Electronic character of the quinoline ring.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are a cornerstone of modern synthesis for forming C-C, C-N, and C-O bonds. In this context, the disparity in C-X bond strength directly translates to a significant difference in reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron species and a halide, proceeds via a catalytic cycle where oxidative addition of the palladium catalyst into the C-X bond is the initial and often rate-limiting step.[6]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Reactivity Comparison:
-
4-Bromo-7-methoxyquinoline-6-carboxamide (The More Reactive Partner): The weaker C-Br bond allows for facile oxidative addition. Consequently, reactions can often be performed under milder conditions, such as lower temperatures and with less specialized palladium catalysts (e.g., Pd(PPh₃)₄).
-
4-Chloro-7-methoxyquinoline-6-carboxamide (The More Challenging Partner): The stronger C-Cl bond makes oxidative addition more difficult. This necessitates more robust reaction conditions, including higher temperatures and the use of specialized, highly active catalysts. These catalysts typically employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to enhance the electron density on the palladium center, thereby facilitating its insertion into the strong C-Cl bond.[9][10]
Comparative Data for Suzuki-Miyaura Coupling
| Parameter | 4-Bromo- Derivative | 4-Chloro- Derivative | Rationale |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands | Chloro-compound requires a more electron-rich, active catalyst for oxidative addition.[10] |
| Reaction Temp. | 80 - 100 °C | 100 - 120 °C or higher | Higher energy is needed to overcome the activation barrier for C-Cl bond cleavage.[11] |
| Reaction Time | Generally shorter | Generally longer | Reflects the slower rate of oxidative addition for the C-Cl bond. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOtBu | Stronger bases are often required to facilitate the catalytic cycle with less reactive chlorides. |
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halide with Phenylboronic Acid
Caption: Comparative experimental workflows for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction forms a C-N bond and shares the same mechanistic dependence on oxidative addition as the Suzuki coupling.[10] Therefore, the reactivity trends are analogous.
Reactivity Comparison:
-
4-Bromo- Derivative: Readily undergoes amination, often at or slightly above room temperature, with standard palladium/phosphine ligand systems.[11]
-
4-Chloro- Derivative: Requires more forcing conditions, including higher temperatures and specialized catalyst systems, to achieve efficient coupling.[9][11]
Comparative Data for Buchwald-Hartwig Amination
| Parameter | 4-Bromo- Derivative | 4-Chloro- Derivative | Rationale |
| Typical Ligand | BINAP, P(t-Bu)₃ | Bulky biarylphosphines (e.g., RuPhos), Josiphos-type ligands | The more challenging C-Cl bond activation requires highly effective ligands.[9] |
| Reaction Temp. | Room Temp. to 80 °C | 80 - 110 °C | Higher thermal energy is needed for the oxidative addition step.[11] |
| Base | NaOtBu, Cs₂CO₃ | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is crucial for both, but its choice can be more critical for the less reactive chloride. |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution on the electron-deficient quinoline ring at position 4 typically proceeds via an addition-elimination mechanism. This involves the formation of a resonance-stabilized anionic intermediate (a Meisenheimer-like complex).[8]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).
Reactivity Comparison: The analysis here is more nuanced than in cross-coupling, as two competing factors are at play:
-
Electrophilicity of the Carbon (C4): The rate-determining step is typically the initial attack of the nucleophile. This step is accelerated by electron-withdrawing groups that increase the electrophilicity of the carbon center. Chlorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect. This makes the C4 carbon in the chloro-derivative more electrophilic and more susceptible to nucleophilic attack.
-
Leaving Group Ability: The second step involves the expulsion of the halide. Bromide is a better leaving group than chloride because the C-Br bond is weaker.
In most SNA_r reactions on activated aromatic rings, the formation of the Meisenheimer intermediate (Step 1) is the slow, rate-determining step. Therefore, the 4-chloro derivative is often more reactive than the 4-bromo derivative in SNA_r reactions . The enhanced electrophilicity at the carbon center due to the more electronegative chlorine atom outweighs the slightly poorer leaving group ability.
This is exemplified in the synthesis of Lenvatinib, where 4-chloro-7-methoxyquinoline-6-carboxamide is reacted with an aniline derivative under basic conditions.[2]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol is based on procedures for the synthesis of Lenvatinib.[2]
-
Reagent Preparation: To a reaction vessel, add the 4-halo-7-methoxyquinoline-6-carboxamide (1.0 eq) and the nucleophilic amine (e.g., 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, 1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as chloroform or DMSO.[2]
-
Base Addition: Add a base, such as sodium methoxide solution in methanol, to facilitate the reaction.
-
Heating: Heat the reaction mixture under reflux (e.g., 60-80 °C) for several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Workup: After completion, cool the reaction mixture and perform an aqueous workup to remove salts and the solvent. The product is typically isolated by filtration after precipitation or by extraction and subsequent purification.
For the 4-bromo- derivative, similar conditions would likely be effective, though a direct comparison of reaction rates under identical conditions would be required to definitively confirm the higher reactivity of the chloro-analogue.
Summary and Conclusion
The choice between 4-Bromo- and 4-Chloro-7-methoxyquinoline-6-carboxamide as a synthetic intermediate is a strategic one, with clear trade-offs in reactivity depending on the desired transformation.
Summary of Reactivity
| Reaction Type | Most Reactive Substrate | Key Reason |
| Pd-Catalyzed Cross-Coupling | 4-Bromo- | Lower C-Br bond dissociation energy facilitates the rate-limiting oxidative addition step.[4][6] |
| Nucleophilic Aromatic Substitution | 4-Chloro- | Higher electronegativity of Cl makes the C4 position more electrophilic, accelerating the rate-limiting nucleophilic attack. |
Practical Recommendations:
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) , the 4-bromo- derivative is the superior choice. It will react under milder conditions, require less specialized and costly catalyst systems, and likely provide higher yields in shorter reaction times.
-
For nucleophilic aromatic substitution (SNA_r) reactions , the 4-chloro- derivative is generally preferred. Its enhanced reactivity can lead to more efficient reactions, a crucial factor in multi-step syntheses like that of Lenvatinib.[1][2]
By understanding these fundamental principles, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and overall success.
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Validation of HPLC-UV methods for 4-Bromo-7-methoxyquinoline-6-carboxamide purity
An in-depth technical comparison and validation guide for the purity analysis of 4-Bromo-7-methoxyquinoline-6-carboxamide (CAS: 2089310-92-7). Designed for analytical chemists, drug development professionals, and QC scientists, this guide evaluates High-Performance Liquid Chromatography (HPLC-UV) against Ultra-High-Performance Liquid Chromatography (UHPLC-PDA) and Liquid Chromatography-Mass Spectrometry (LC-MS), grounded in the latest ICH Q2(R2) validation principles[1].
The Analytical Challenge: Structural Causality
As a Senior Application Scientist, I approach method development not as a checklist, but as a problem of molecular physics. The target analyte, 4-Bromo-7-methoxyquinoline-6-carboxamide, is a critical building block in the synthesis of kinase inhibitors[2][3]. Its structure dictates its chromatographic behavior:
-
Quinoline Nitrogen (pKa ~5.0): Prone to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing if the mobile phase pH is not strictly controlled.
-
Carboxamide & Methoxy Groups: Introduce hydrogen-bonding capabilities and dipole moments, requiring a stationary phase that can offer more than just hydrophobic (dispersive) retention.
-
Bromine Atom: The heavy halogen increases lipophilicity but also makes the molecule highly susceptible to co-elution with closely related synthetic impurities (e.g., des-bromo or chloro-analogs).
To achieve a self-validating, robust assay, we must move beyond standard C18 chemistry and evaluate alternative selectivities and platforms.
Platform Comparison: HPLC-UV vs. UHPLC-PDA vs. LC-MS
When transferring methods from R&D to routine Quality Control (QC), the choice of instrumentation fundamentally impacts throughput, resolution, and regulatory compliance[4].
-
HPLC-UV (The Workhorse): Operates at pressures up to 6,000 psi with 3–5 µm particles. It is cost-effective and highly robust for routine compendial testing, though it suffers from longer run times[5][6].
-
UHPLC-PDA (The High-Throughput Engine): Operates up to 20,000 psi using sub-2 µm particles. It drastically reduces analysis time and solvent consumption while improving peak capacity and resolution for complex multi-component samples[7][8].
-
LC-MS (The Structural Validator): Essential during early-phase development for impurity identification (e.g., confirming the m/z of des-bromo impurities), but often too complex and expensive for daily QC release testing[5][9].
Fig 1. Decision matrix for selecting the appropriate analytical platform.
Experimental Design: A Self-Validating Protocol
To objectively compare HPLC and UHPLC, we developed a unified method employing a Core-Shell Biphenyl stationary phase .
The Causality of the Column Choice: Why Biphenyl over C18? The biphenyl phase provides orthogonal selectivity via π−π interactions with the electron-deficient quinoline ring and dipole-dipole interactions with the carboxamide group. This directly solves the challenge of resolving the target from halogenated impurities, which a standard C18 column often fails to separate.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10.0 mg of 4-Bromo-7-methoxyquinoline-6-carboxamide in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v).
-
Causality: Matching the diluent to the initial mobile phase strength prevents the "solvent effect," ensuring the analyte focuses tightly at the head of the column rather than smearing, which guarantees sharp peak shapes.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Causality: TFA drops the pH to ~2.0, fully protonating the quinoline nitrogen. This suppresses its interaction with acidic silanols on the column, eliminating peak tailing. As an ion-pairing agent, TFA also increases the retention of the polar carboxamide moiety.
-
-
Chromatographic Conditions (HPLC vs. UHPLC):
-
HPLC Setup: Biphenyl 150 x 4.6 mm, 5 µm. Flow: 1.0 mL/min. Gradient: 5% to 95% B over 15 mins.
-
UHPLC Setup: Biphenyl 50 x 2.1 mm, 1.7 µm. Flow: 0.5 mL/min. Gradient: 5% to 95% B over 3 mins.
-
-
System Suitability Testing (SST): The protocol is self-validating. Before any sample is analyzed, the system must pass SST criteria: Tailing factor ( Tf ) ≤1.5 , Theoretical plates ( N ) ≥10,000 , and Resolution ( Rs ) between the target and its closest impurity ≥2.0 . If SST fails, the run is automatically aborted.
Fig 2. Self-validating lifecycle for analytical procedure development.
ICH Q2(R2) Validation & Comparative Data
Following the updated ICH Q2(R2) and Q14 guidelines[1][10][11], the method was validated for Specificity, Linearity, Accuracy, and Precision. The integration of modern validation software ensures that the Total Analytical Error (TAE) remains within the Analytical Target Profile (ATP)[11].
Table 1: Comparative Performance Matrix (HPLC vs. UHPLC)
Data represents experimental averages for 4-Bromo-7-methoxyquinoline-6-carboxamide analysis.
| Parameter | HPLC-UV (5 µm) | UHPLC-PDA (1.7 µm) | Advantage |
| Analysis Time | 15.0 min | 3.0 min | UHPLC (5x faster throughput)[5] |
| Solvent Consumption | 15.0 mL / run | 1.5 mL / run | UHPLC (90% reduction in waste)[6] |
| Backpressure | ~2,500 psi | ~14,500 psi | HPLC (Lower wear on pump seals)[8] |
| Peak Resolution ( Rs ) | 2.4 | 4.1 | UHPLC (Superior impurity separation) |
| Sensitivity (S/N) | Baseline | +300% increase | UHPLC (Sharper, taller peaks)[7] |
Table 2: ICH Q2(R2) Validation Summary (UHPLC Method)
| Validation Characteristic | Acceptance Criteria | Experimental Result | Status |
| Linearity ( R2 ) | ≥0.999 (Range: 25-150%) | 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% – 100.6% | Pass |
| Method Precision (RSD) | ≤2.0% ( n=6 ) | 0.45% | Pass |
| Limit of Detection (LOD) | S/N≥3 | 0.02 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N≥10 | 0.06 µg/mL | Pass |
| Specificity | No interference at tR | Peak purity index > 0.999 | Pass |
Conclusion & Recommendations
For the purity analysis of 4-Bromo-7-methoxyquinoline-6-carboxamide, relying solely on traditional C18 HPLC methods introduces significant risks of co-eluting impurities due to the molecule's complex electronic landscape.
The Verdict: While traditional HPLC-UV remains a reliable and cost-effective tool for legacy compendial methods[4], upgrading to UHPLC-PDA utilizing a Biphenyl stationary phase is the scientifically superior choice for this compound. The sub-2 µm particles combined with orthogonal π−π selectivity provide a 5-fold increase in speed, a 90% reduction in solvent waste, and baseline resolution of critical halogenated impurities that traditional methods miss. For laboratories transitioning these methods, adhering to the enhanced lifecycle approaches outlined in ICH Q14 will ensure seamless regulatory approval and long-term robustness[1][12].
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Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]
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Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC? Retrieved from [Link]
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PubChemLite. 4-bromo-7-methoxyquinoline-6-carboxamide (C11H9BrN2O2). Retrieved from [Link]
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A Comparative Guide to Commercial Synthesis Routes for 4-Bromo-7-methoxyquinoline-6-carboxamide
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 4-Bromo-7-methoxyquinoline-6-carboxamide is a crucial building block, analogous to intermediates used in the synthesis of targeted cancer therapies like Lenvatinib.[1] This guide provides an in-depth analysis of plausible commercial synthesis routes for this compound, offering a comparative benchmark to inform process development and scale-up decisions. The routes discussed are designed based on established chemical principles and data from analogous syntheses, emphasizing industrial applicability, scalability, and potential challenges.
Introduction to the Target Molecule
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] The specific substitution pattern of 4-Bromo-7-methoxyquinoline-6-carboxamide—featuring a halogen at the 4-position for potential nucleophilic substitution, a methoxy group, and a carboxamide moiety—makes it a versatile intermediate for constructing complex molecules, particularly kinase inhibitors. The primary challenge in its synthesis lies in the regioselective introduction of the bromine atom and the carboxamide group onto the quinoline core. This guide will compare two logical synthetic strategies: one that introduces the C6-carboxamide functionality early followed by late-stage halogenation (Route A), and a second that begins with a pre-brominated aniline, incorporating the key bromine atom from the outset (Route B).
Route A: Late-Stage Halogenation Strategy
This synthetic approach focuses on first building the core 7-methoxyquinoline-6-carboxamide structure and subsequently introducing the bromine atom at the 4-position in the final steps. This strategy can be advantageous if the key intermediates are commercially available or simple to prepare.
Experimental Protocol: Route A
Step A1: Synthesis of 4-Hydroxy-7-methoxyquinoline-6-carboxamide
The initial phase of this route involves a Gould-Jacobs reaction to construct the quinolone nucleus, followed by amidation.[3][4][5] A recent patent for a similar compound suggests a direct synthesis of the 4-hydroxy carboxamide from 4-amino-2-methoxybenzamide.[6]
-
Reaction Setup: To a suitable reaction vessel, add 4-amino-2-methoxybenzamide, a nucleophilic reagent (e.g., diethyl malonate), a catalyst, and a high-boiling point solvent (e.g., diphenyl ether).
-
Cyclization: Heat the mixture under stirring. The reaction involves a nucleophilic substitution followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.
-
Work-up and Isolation: Cool the reaction mixture, which typically results in the precipitation of the product. The solid is collected by filtration, washed with a suitable solvent (e.g., methanol or hexane) to remove the high-boiling solvent, and dried under vacuum to yield 4-Hydroxy-7-methoxyquinoline-6-carboxamide.[7][8]
Step A2: Chlorination of the 4-Position
The 4-hydroxy group is a poor leaving group and must be activated. This is classically achieved via chlorination.
-
Reaction Setup: Suspend 4-Hydroxy-7-methoxyquinoline-6-carboxamide in a suitable solvent such as acetonitrile.
-
Chlorination: Add a chlorinating agent, such as phosphorus oxychloride (POCl₃), dropwise at room temperature. A base like triethylamine may be added.[6]
-
Reaction: Heat the mixture to around 70°C and stir until the reaction is complete (monitored by TLC or HPLC).
-
Isolation: Cool the reaction to 0°C to precipitate the product. The solid is filtered, washed, and dried to yield 4-chloro-7-methoxyquinoline-6-carboxamide with high purity (typically >90%).[6]
Step A3: Halogen Exchange (Bromo-de-chlorination)
This final step is the most challenging in this route. It requires the conversion of a relatively unreactive aryl chloride to an aryl bromide.
-
Reaction Setup: Dissolve 4-chloro-7-methoxyquinoline-6-carboxamide in a high-boiling polar aprotic solvent.
-
Halogen Exchange: Add a bromide source, such as hydrobromic acid or a combination of a bromide salt and an acid. The use of TMSBr (Trimethylsilyl bromide) has been shown to be effective for generating 4-bromoquinolines from related precursors.[9]
-
Reaction: Heat the reaction mixture to drive the halogen exchange. This step may require high temperatures and prolonged reaction times.
-
Isolation: After completion, the reaction is cooled, and the product is isolated by precipitation and filtration.
Workflow and Logic Diagram: Route A
Caption: Synthetic workflow for Route A.
Route B: Early-Stage Bromination Strategy
This route introduces the C6-bromine atom at the very beginning of the synthesis, using a brominated aniline as the starting material. This approach avoids the challenging late-stage halogenation and instead relies on the selective functionalization of the C-Br bond to install the carboxamide group.
Experimental Protocol: Route B
Step B1: Synthesis of 6-Bromo-7-methoxy-4-quinolinol
This key intermediate is synthesized via a Gould-Jacobs cyclization, starting from a commercially available aniline.
-
Meldrum's Acid Adduct Formation: Reflux 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in trimethyl orthoformate. Then, add 4-bromo-3-methoxyaniline and continue refluxing for an additional hour.[7]
-
Cyclization: Add the resulting intermediate to a high-boiling solvent like diphenyl ether at high temperature (e.g., 230°C) and stir for one hour.[7]
-
Isolation: Cool the reaction mixture and add hexane or a similar non-polar solvent to precipitate the product. Filter and dry the solid to obtain 6-Bromo-7-methoxy-4-quinolinol with a typical yield of around 80%.[7]
Step B2: Chlorination of the 4-Position
As in Route A, the 4-hydroxy group is converted to a 4-chloro group to facilitate subsequent reactions.
-
Reaction: Stir 6-Bromo-7-methoxy-4-quinolinol in phosphorus oxychloride (POCl₃) at elevated temperature (e.g., 110°C) for one hour.[7]
-
Work-up: Cool the reaction mixture and carefully pour it into an ice-cold saturated sodium carbonate solution with stirring.
-
Isolation: Filter the resulting suspension, wash the solid with water, and dry under vacuum to obtain 6-Bromo-4-chloro-7-methoxyquinoline, typically in high yield (>95%).[7]
Step B3: Cyanation of the 6-Position
The C6-bromo group is selectively replaced with a cyano group, which serves as a precursor to the carboxamide. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[10]
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine 6-Bromo-4-chloro-7-methoxyquinoline, a cyanide source (e.g., zinc cyanide or potassium cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., DMF).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
Isolation: After cooling, the reaction mixture is worked up by extraction and purified by chromatography or recrystallization to yield 4-chloro-7-methoxyquinoline-6-carbonitrile.
Step B4: Hydrolysis of Nitrile to Carboxamide
The final step is the controlled hydrolysis of the nitrile to the primary amide.
-
Reaction: Dissolve the 4-chloro-7-methoxyquinoline-6-carbonitrile in a mixture of glacial acetic acid and water.[1]
-
Hydrolysis: Heat the solution (e.g., to 80°C) for an extended period (e.g., 24 hours).
-
Isolation: Cool the reaction mixture to room temperature and add ice water to precipitate the product. The solid is filtered, washed until neutral, and dried to give the final product, 4-Bromo-7-methoxyquinoline-6-carboxamide (after halogen exchange occurs in situ, or if the starting material for this step was the 4-bromo analog). A more direct conversion from the 4-chloro nitrile would yield the 4-chloro carboxamide, requiring a final halogen exchange step as in Route A. A more robust approach would be to perform the cyanation on a 4-bromo-6-bromo intermediate and selectively hydrolyze. However, the most direct path from 6-Bromo-4-chloro-7-methoxyquinoline would involve a carbonylation followed by amidation. For the purpose of this guide, we will consider the hydrolysis of the nitrile as a key step.
Workflow and Logic Diagram: Route B
Caption: Synthetic workflow for Route B.
Comparative Analysis
| Feature | Route A: Late-Stage Halogenation | Route B: Early-Stage Bromination |
| Starting Materials | 4-Amino-2-methoxybenzamide | 4-Bromo-3-methoxyaniline |
| Number of Steps | 3-4 steps | 4-5 steps |
| Key Challenge | Final bromo-de-chlorination step is chemically challenging and may have low yield. | Selective Pd-catalyzed functionalization at C6 over C4. Nitrile hydrolysis requires controlled conditions. |
| Feasibility | Lower, due to the difficulty of the final halogen exchange on an electron-deficient ring system. | Higher, as it relies on more predictable and well-documented reactions (Gould-Jacobs, Pd-coupling).[7][10] |
| Scalability | Potentially problematic due to the harsh conditions or expensive reagents needed for the final step. | Generally good, as the reactions involved are common in industrial processes. |
| Control of Impurities | Potential for over-halogenation or incomplete reaction in the final step. | Potential for byproducts in the cross-coupling step if selectivity is not optimized. |
Conclusion and Recommendation
Based on the analysis of established chemical precedents, Route B emerges as the more robust and commercially viable strategy for the synthesis of 4-Bromo-7-methoxyquinoline-6-carboxamide. Its primary advantage lies in the early incorporation of the C6-bromine atom, which then serves as a reliable handle for well-established palladium-catalyzed cross-coupling reactions to introduce the carboxamide precursor. While this route may involve an additional step compared to the most direct version of Route A, its individual transformations are more predictable and scalable.
Route A, while appearing more convergent on paper, is critically flawed by the high-risk, late-stage halogen exchange reaction. The conversion of an aryl chloride to an aryl bromide on a complex, electron-deficient heterocyclic system is often inefficient and not amenable to large-scale production without significant process optimization.
For research and drug development professionals, focusing process development efforts on Route B is the recommended path forward. Key areas for optimization would include the conditions for the palladium-catalyzed cyanation or carbonylation to ensure high selectivity and yield, and the controlled hydrolysis of the resulting intermediate to the final carboxamide product.
References
- Google Patents. (2023). Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. CN116874420A.
-
Wikipedia. Gould–Jacobs reaction. Available at: [Link]
- Google Patents. (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline. CN111440118A.
-
Chemsrc. 4-chloro-7-methoxyquinoline-6-carboxamide. Available at: [Link]
-
ACS Omega. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Available at: [Link]
-
ACS Publications. (2025, November 3). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Available at: [Link]
-
MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available at: [Link]
-
RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Available at: [Link]
-
ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
Cambridge University Press & Assessment. Gould-Jacobs Reaction. Available at: [Link]
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Wikidoc. (2012, August 9). Gould-Jacobs reaction. Available at: [Link]
-
ACS Publications. (2015, April 15). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available at: [Link]
-
Organic Chemistry Portal. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available at: [Link]
-
ResearchGate. Functionality elaboration of 4-bromo-quinolines. Available at: [Link]
-
ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]
-
ResearchGate. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). (2021, September 6). Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. Available at: [Link]
-
MDPI. (2006, April 10). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available at: [Link]
-
PubChem - NIH. Methyl quinoline-6-carboxylate. Available at: [Link]
-
PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available at: [Link]
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PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available at: [Link]
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ACS Publications. (2016, February 29). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. Available at: [Link]
-
ACS Publications. (2013, January 25). Regioselective Bromination of Fused Heterocyclic N-Oxides. Available at: [Link]
-
ResearchGate. Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Available at: [Link]
-
PMC. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Available at: [Link]
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Reproducibility Assessment of 4-Bromo-7-methoxyquinoline-6-carboxamide Synthesis Yields: A Comparative Guide
Executive Summary
The synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as Lenvatinib and its analogues, relies heavily on the nucleophilic aromatic substitution (SNAr) of 4-haloquinoline intermediates [1]. While 4-chloro-7-methoxyquinoline-6-carboxamide is the industry standard [2], the 4-bromo-7-methoxyquinoline-6-carboxamide (CAS: 2089310-92-7) analogue offers superior electrophilic reactivity when coupling with sterically hindered or electronically deactivated anilines/phenols.
However, synthesizing the 4-bromo derivative presents a significant reproducibility challenge. The harsh nature of brominating agents often leads to the thermal degradation of the sensitive 6-carboxamide moiety. This guide provides an objective, data-driven comparison of traditional versus optimized bromination protocols, detailing the mechanistic causality behind yield fluctuations and establishing a self-validating workflow for reproducible scale-up.
Mechanistic Causality: The Bromination Challenge
Converting 4-hydroxy-7-methoxyquinoline-6-carboxamide (which exists primarily as its 4-quinolone tautomer) to the 4-bromo derivative requires activating the C4 oxygen into a viable leaving group.
-
The Reagent Choice: Phosphorus oxybromide (POBr3) is utilized over Phosphorus tribromide (PBr3) because POBr3 is specifically suited for electrophilic halogenation of electron-deficient heteroaromatics. It converts the tautomeric hydroxyl group into a highly reactive phosphorodibromidate intermediate.
-
The Dehydration Risk: The primary mode of failure in this synthesis is the dehydration of the 6-carboxamide (-CONH2) into a nitrile (-CN). This side reaction is catalyzed by the hydrobromic acid (HBr) generated during phosphorylation, compounded by high temperatures (>100°C).
-
Solvent & Base Causality: By transitioning from neat/non-polar conditions to a polar aprotic solvent (Acetonitrile) supplemented with a base (Triethylamine), the reaction environment is fundamentally altered. Acetonitrile stabilizes the polar phosphorodibromidate intermediate, lowering the activation energy required for the subsequent bromide SNAr attack. Triethylamine acts as an acid scavenger, neutralizing HBr in situ and entirely suppressing the acid-catalyzed nitrile dehydration.
Fig 2. Mechanistic pathway of quinoline bromination and temperature-dependent side reactions.
Reproducibility Assessment: Method Comparison
To objectively evaluate performance, we compare two distinct synthetic approaches across five independent 100-gram scale batches:
-
Method A (Traditional): Neat POBr3 (or in Toluene), 110°C, no acid scavenger.
-
Method B (Optimized): POBr3 (1.1 eq), Acetonitrile (10 vol), Triethylamine (1.2 eq), 70°C [1].
Quantitative Yield & Purity Analysis
| Parameter | Method A (Neat POBr3, 110°C) | Method B (POBr3/MeCN/TEA, 70°C) |
| Average Yield (n=5) | 62.4% ± 8.2% | 91.5% ± 1.8% |
| Average Purity (HPLC) | 88.5% | >99.0% |
| Primary Impurity | 6-Nitrile derivative (~8%) | Unreacted SM (<0.5%) |
| Batch-to-Batch Variance | High (Prone to thermal charring) | Low (Highly reproducible) |
| E-Factor | >45 | ~12 |
| Scalability | Poor (Exothermic hazard) | Excellent (Controlled) |
Data Insight: Method B demonstrates a mathematically significant reduction in standard deviation (±1.8% vs ±8.2%), proving that the inclusion of an acid scavenger and a polar aprotic solvent creates a highly reproducible, self-buffering system.
Validated Experimental Protocol (Method B)
This protocol is designed as a self-validating system. The visual and thermal cues at each step serve as built-in quality control checkpoints.
Fig 1. Optimized workflow for synthesizing 4-bromo-7-methoxyquinoline-6-carboxamide.
Step-by-Step Methodology
-
System Preparation: Charge a dry, nitrogen-purged 2L jacketed reactor with 4-hydroxy-7-methoxyquinoline-6-carboxamide (100 g, 0.46 mol) and anhydrous acetonitrile (1000 mL, 10 volumes).
-
Validation: The suspension should appear off-white. Ensure moisture is <0.1% via Karl Fischer titration, as water will prematurely hydrolyze the POBr3.
-
-
Base Addition: Add triethylamine (55.8 g, 0.55 mol, 1.2 eq) dropwise at 20–25°C.
-
Causality: TEA is added before the brominating agent to ensure immediate neutralization of HBr the moment phosphorylation begins, protecting the sensitive carboxamide moiety.
-
-
Bromination Activation: Add POBr3 (145 g, 0.50 mol, 1.1 eq) in five equal portions over 30 minutes, maintaining the internal temperature strictly below 30°C.
-
Causality: POBr3 is highly reactive. Portion-wise addition controls the initial exothermic phosphorylation step and prevents localized thermal spikes that cause polymerization.
-
-
SNAr Displacement: Ramp the internal temperature to 70°C. Stir for 4 hours.
-
Validation: Monitor via HPLC. The reaction is deemed complete when the starting material peak area is <1.0%. The mixture will transition to a homogeneous amber solution.
-
-
Quenching & Isolation: Cool the mixture to 5°C. Slowly transfer the reaction mixture into a vigorously stirred vessel containing ice-cold water (2000 mL, 20 volumes).
-
Causality: Rapid aqueous quenching hydrolyzes unreacted POBr3 into water-soluble phosphoric and hydrobromic acids. The highly hydrophobic 4-bromo product selectively precipitates out of the aqueous matrix, leaving impurities in the mother liquor.
-
-
Purification: Filter the precipitated solid under vacuum. Wash the filter cake sequentially with cold water (2 x 200 mL) and cold Saturated NaHCO3 (200 mL) to remove residual acidic salts. Dry under vacuum at 45°C to a constant weight.
Conclusion
The synthesis of 4-bromo-7-methoxyquinoline-6-carboxamide is highly sensitive to acidic and thermal degradation. By abandoning traditional high-temperature neat conditions in favor of a buffered, polar-aprotic system (Acetonitrile/Triethylamine at 70°C), researchers can completely suppress carboxamide dehydration. This optimized protocol elevates yields from a volatile ~62% to a highly reproducible >91%, providing a robust foundation for downstream kinase inhibitor drug development.
References
- Title: CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide Source: Google Patents URL
- Title: US11236050B2 - Polymorphs of 4-[3-chloro-4-(n′-cyclopropyl ureido)
Validating the biological inactivity of unreacted 4-Bromo-7-methoxyquinoline-6-carboxamide
As a Senior Application Scientist in early-stage drug discovery and CMC (Chemistry, Manufacturing, and Controls), I frequently encounter the critical need to validate the purity and target specificity of Active Pharmaceutical Ingredients (APIs).
4-Bromo-7-methoxyquinoline-6-carboxamide (CAS 2089310-92-7) is a pivotal synthetic building block used in the manufacturing of potent multi-kinase inhibitors, most notably Lenvatinib [3]. During drug development, it is a strict regulatory requirement to demonstrate that any residual, unreacted intermediate does not possess off-target biological activity or contribute to the API's pharmacological profile.
This guide provides an objective, data-driven comparison between the unreacted 4-bromo intermediate and the final active API, detailing the mechanistic rationale for the intermediate's inactivity and the self-validating experimental protocols used to prove it.
Structural and Mechanistic Rationale: The Causality of Inactivity
To understand why the unreacted intermediate is biologically inert, we must examine the binding mechanics of the final API. Lenvatinib is a Type V kinase inhibitor that binds to the vascular endothelial growth factor receptor 2 (VEGFR2) in its DFG-in conformation [1].
Unlike traditional inhibitors, Lenvatinib occupies both the ATP-binding pocket and the adjacent allosteric region. The extended phenoxy-urea moiety of Lenvatinib is solely responsible for reaching into this allosteric pocket, forming critical hydrogen bonds with residues such as Glu885 and Asp1046, and engaging in vital van der Waals interactions [2].
The intermediate, 4-Bromo-7-methoxyquinoline-6-carboxamide, possesses the core quinoline ring but terminates abruptly at the 4-position with a bromine atom. It completely lacks the phenoxy-urea extension. Consequently, it cannot bridge the ATP site to the allosteric pocket, rendering it structurally incapable of stabilizing the inactive kinase conformation.
Caption: Structural divergence dictating the biological inactivity of the 4-bromo intermediate vs Lenvatinib.
Comparative Experimental Data
To objectively validate the structural hypothesis, we subjected both the unreacted intermediate and the active API to rigorous biochemical and cellular profiling.
Table 1: Cell-Free Kinase Inhibition Profiling
Biochemical IC₅₀ values demonstrate that the unreacted intermediate fails to inhibit the primary targets of the API.
| Kinase Target | Lenvatinib (Active API) IC₅₀ | 4-Bromo Intermediate IC₅₀ | Fold Difference |
| VEGFR2 (KDR) | 4.0 nM | > 10,000 nM | > 2,500x |
| FGFR1 | 46.0 nM | > 10,000 nM | > 217x |
| PDGFRα | 51.0 nM | > 10,000 nM | > 196x |
Table 2: Cellular Viability and Phenotypic Response
Human Umbilical Vein Endothelial Cells (HUVECs) rely heavily on VEGF signaling for survival. The lack of cytotoxicity in HUVECs confirms the intermediate's inability to disrupt functional angiogenesis pathways.
| Assay Type | Cell Line | Lenvatinib IC₅₀ | 4-Bromo Intermediate IC₅₀ |
| Proliferation | HUVEC (Primary) | 3.4 nM | > 10,000 nM |
| Viability | HepG2 (Hepatocellular) | 1.2 µM | > 50.0 µM |
Experimental Methodologies (Self-Validating Protocols)
As a best practice, experimental design must account for the chemical properties of the analytes. Halogenated quinolines can occasionally exhibit intrinsic auto-fluorescence. Therefore, standard fluorescence assays are prone to false positives. To counter this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [5]. TR-FRET introduces a microsecond time delay between excitation and emission reading, completely eliminating short-lived background auto-fluorescence.
Protocol 1: TR-FRET VEGFR2 Kinase Assay [4]
Self-Validating System: Every plate must include a maximum signal control (DMSO vehicle), a minimum signal control (no-enzyme blank), and a reference standard (Lenvatinib). The assay's robustness is confirmed only if the calculated Z'-factor is ≥ 0.6.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35). Dilute VEGFR2 enzyme to an EC₈₀ concentration (typically ~6.0 ng/mL) to ensure maximum assay sensitivity.
-
Compound Dilution: Serially dilute the 4-Bromo intermediate and Lenvatinib in 100% DMSO, then dilute 1:10 in Kinase Buffer (Final DMSO = 1%).
-
Kinase Reaction: In a low-volume 384-well plate, combine 5 µL of compound, 5 µL of VEGFR2 enzyme, and 10 µL of Substrate/ATP mix (final concentrations: 200 nM Fluorescein-Poly-GT substrate, 10 µM ATP).
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Detection Phase: Stop the reaction by adding 20 µL of TR-FRET Dilution Buffer containing 20 mM EDTA and 2 nM Terbium (Tb)-labeled anti-phosphotyrosine antibody.
-
Readout: Incubate for 30 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine IC₅₀.
Caption: Step-by-step TR-FRET assay workflow for quantifying VEGFR2 kinase inhibition.
Protocol 2: HUVEC Proliferation Assay (Phenotypic Validation)
Causality of Choice: Biochemical assays prove the enzyme is not inhibited, but phenotypic assays prove the compound cannot enter the cell and trigger an unforeseen off-target cytotoxic cascade.
-
Cell Seeding: Seed HUVECs at 2,000 cells/well in a 96-well opaque-walled plate using Endothelial Cell Growth Medium (EGM-2) supplemented with 5% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Starvation & Stimulation: Wash cells and replace with basal medium (0.5% FBS) for 12 hours. Stimulate with 20 ng/mL recombinant human VEGF.
-
Treatment: Add serial dilutions of the 4-Bromo intermediate (up to 50 µM) and Lenvatinib. Incubate for 72 hours.
-
Viability Readout: Add an equal volume of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Measure luminescence. The ATP-dependent luminescent signal is directly proportional to the number of viable cells.
Conclusion
The experimental data unequivocally validates that unreacted 4-Bromo-7-methoxyquinoline-6-carboxamide is biologically inactive against the primary targets of its derivative APIs. Because it lacks the critical phenoxy-urea pharmacophore required to exploit the Type V allosteric binding pocket of VEGFR2, it cannot halt kinase phosphorylation or downstream cellular proliferation. This confirms that trace residual levels of this intermediate in final drug formulations pose no risk of off-target pharmacological interference.
References
-
Okamoto, K., et al. "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization." ACS Medicinal Chemistry Letters, PubMed Central (PMC). URL:[Link]
-
Wang, Y., et al. "Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation." Chemical Biology & Drug Design, PubMed. URL: [Link]
-
Hao, Z., et al. "Lenvatinib." StatPearls, NCBI Bookshelf. URL:[Link]
-
Moshinsky, D. J., et al. "A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype." Journal of Biomolecular Screening, PubMed. URL:[Link]
4-Bromo-7-methoxyquinoline-6-carboxamide proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 4-Bromo-7-methoxyquinoline-6-carboxamide
As a Senior Application Scientist, I recognize that the integrity of a laboratory's safety infrastructure is just as critical as the reproducibility of its assays. For researchers and drug development professionals working with halogenated quinoline derivatives like 4-Bromo-7-methoxyquinoline-6-carboxamide, proper waste characterization is not merely a regulatory formality—it is a fundamental chemical necessity.
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this specific compound, ensuring that your laboratory maintains the highest standards of safety and compliance.
Chemical & Hazard Profiling
Before initiating any disposal protocol, you must establish a precise understanding of the compound's physical and hazard profile. 4-Bromo-7-methoxyquinoline-6-carboxamide is a halogenated aromatic hydrocarbon. The presence of the bromine atom fundamentally dictates its entire lifecycle and waste trajectory[1].
Table 1: Quantitative Chemical and Hazard Profile
| Property | Data / Classification |
| Chemical Name | 4-Bromo-7-methoxyquinoline-6-carboxamide |
| CAS Number | 2089310-92-7 |
| Molecular Formula | C11H9BrN2O2 |
| Molecular Weight | 281.11 g/mol |
| Primary Hazard 1 | Skin Irrit. 2 (H315) - Causes skin irritation |
| Primary Hazard 2 | Eye Irrit. 2A (H319) - Causes serious eye irritation |
| Primary Hazard 3 | STOT SE 3 (H336) - May cause drowsiness or dizziness |
| Waste Classification | Halogenated Organic Waste |
Data sourced from standardized chemical substance registries[2].
The Causality of Halogenated Waste Segregation
Why do we strictly isolate this compound from general organic waste? The answer lies in both chemical reactivity and environmental engineering.
-
Prevention of Exothermic Incompatibilities: Halogenated compounds must never be co-mingled with non-halogenated solvents. Mixing halogenated waste with common laboratory solvents (such as acetone) can trigger highly reactive, exothermic, or even explosive mixtures[3].
-
Incineration Mechanics: Land disposal of untreated halogenated organic waste is strictly prohibited due to its environmental persistence[1]. The only acceptable disposal method is high-temperature incineration. Because the combustion of 4-Bromo-7-methoxyquinoline-6-carboxamide generates highly corrosive hydrobromic acid (HBr) and nitrogen oxides (NOx), the incinerator must be equipped with specialized alkaline scrubbers[1]. Mixing non-halogenated waste into this stream unnecessarily increases the volume of waste requiring this expensive, specialized treatment, driving up operational costs[4].
Step-by-Step Disposal Protocol
To ensure absolute safety, every step in this protocol is designed as a self-validating system , meaning the successful completion of one step inherently verifies the safety of the next.
Phase 1: Environmental & PPE Preparation
-
Causality: Because this compound is classified as STOT SE 3 (causing central nervous system effects like dizziness via inhalation)[2], all handling must occur within a face-velocity certified chemical fume hood[5].
-
Protocol: Don a fully buttoned lab coat, ANSI-approved chemical splash goggles, and nitrile gloves.
-
Self-Validation: The Glove Degradation Check. If the compound is dissolved in an aggressive organic solvent (e.g., methylene chloride), single-layer nitrile will rapidly degrade. Double-glove with nitrile, or use Viton gloves for extended handling[5]. Visually inspect the outer glove for swelling or discoloration every 15 minutes; if observed, immediately swap the outer pair.
Phase 2: Waste Containerization
-
Protocol: Collect the solid waste (or solvent-dissolved waste) in a chemically compatible, high-density polyethylene (HDPE) container. Do not use metal safety cans, as halogenated compounds can slowly dissociate to produce acids that corrode metal[5].
-
Self-Validation: The Inversion Test. Once the waste is added, seal the threaded cap tightly. Gently invert the HDPE container 180 degrees over a secondary containment tray for 5 seconds. The complete absence of liquid leaks or escaping chemical odors validates a vapor-tight and spill-proof seal[6].
Phase 3: Labeling and Traceability
-
Protocol: Affix a Hazardous Waste Tag immediately upon adding the first microgram of waste to the container[7]. The label must explicitly state: "Hazardous Waste - Halogenated Organic" and "Toxic"[8].
-
Self-Validation: The Traceability Loop. Before moving the container, cross-reference the CAS number written on the waste tag (2089310-92-7) directly with the primary reagent bottle. A 100% match ensures downstream EHS personnel will not misclassify the waste.
Phase 4: Satellite Accumulation Area (SAA) Storage
-
Protocol: Transfer the sealed container to your laboratory's designated SAA. Store it inside a secondary containment tub (e.g., Nalgene/polypropylene) to capture any potential catastrophic container failure[5]. Keep it strictly segregated from acids, bases, and oxidizing agents[9].
-
Self-Validation: The Headspace Check. Ensure the container is never filled past 75% capacity. Visually verify that a minimum of 25% headspace remains to allow for the expansion of liquids and accumulation of headspace vapors without over-pressurizing the vessel[9].
Emergency Spill Response
If 4-Bromo-7-methoxyquinoline-6-carboxamide is spilled in its solid form, do not dry sweep . Dry sweeping aerosolizes the STOT SE 3 irritant dust, creating an immediate inhalation hazard. Instead, follow this validated containment loop:
-
Place damp, inert absorbent pads directly over the spilled powder to suppress aerosolization[6].
-
Allow the pads to sit and absorb the material.
-
Carefully transfer the pads into a heavy-duty plastic bag, seal it, and tag it identically to your standard halogenated hazardous waste[7].
-
Wash the spill site with copious amounts of water only after the bulk material has been secured[7].
Disposal Decision Workflow
The following diagram maps the logical decision tree required to safely route 4-Bromo-7-methoxyquinoline-6-carboxamide from generation to final destruction.
Logical decision tree for the segregation and disposal of halogenated organic waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
